molecular formula C28H24FN7O3 B12394495 Parp1-IN-14

Parp1-IN-14

Cat. No.: B12394495
M. Wt: 525.5 g/mol
InChI Key: KFMRDHKVQWDRIC-UHFFFAOYSA-N
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Description

Parp1-IN-14 is a useful research compound. Its molecular formula is C28H24FN7O3 and its molecular weight is 525.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H24FN7O3

Molecular Weight

525.5 g/mol

IUPAC Name

4-[[4-fluoro-3-[3-(6-methoxy-2-pyridinyl)-5-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C28H24FN7O3/c1-16-14-35(15-24-32-33-26(36(16)24)22-8-5-9-25(30-22)39-2)28(38)20-12-17(10-11-21(20)29)13-23-18-6-3-4-7-19(18)27(37)34-31-23/h3-12,16H,13-15H2,1-2H3,(H,34,37)

InChI Key

KFMRDHKVQWDRIC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=NN=C(N12)C3=NC(=CC=C3)OC)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F

Origin of Product

United States

Foundational & Exploratory

Parp1-IN-14: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parp1-IN-14, also identified as compound 19k, is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Its mechanism of action is centered on the concept of synthetic lethality, where it demonstrates profound cytotoxicity in cancer cells harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP1-mediated single-strand break repair, this compound leads to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately inducing cell cycle arrest, apoptosis, and tumor cell death. This guide provides an in-depth overview of the biochemical and cellular activity of this compound, details representative experimental protocols for its characterization, and visualizes its core mechanism of action.

Biochemical Profile and Potency

This compound is a potent inhibitor of the PARP1 enzyme. Its inhibitory activity has been quantified through biochemical assays, demonstrating sub-nanomolar potency.

Table 1: Biochemical Potency of this compound

Target IC50 (nM) Assay Type
PARP1 0.6 ± 0.1 Enzymatic Inhibition Assay

Data sourced from MedChemExpress.[1]

The selectivity profile across the broader PARP family is a critical dataset for any PARP inhibitor, as off-target inhibition (e.g., of PARP2) can contribute to different efficacy and toxicity profiles. While this compound is designated as a PARP1 inhibitor, a comprehensive selectivity panel against other PARP isoforms is not publicly available at this time.

Core Mechanism of Action: Synthetic Lethality

The primary mechanism through which this compound exerts its anti-cancer effects is synthetic lethality . This occurs when the combination of two genetic or molecular defects—in this case, a deficiency in the HR pathway and the pharmacological inhibition of PARP1—leads to cell death, whereas either defect alone is viable.

  • Role of PARP1 in DNA Repair: PARP1 is a critical first responder to DNA single-strand breaks (SSBs), a common form of DNA damage.[2] It binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR). This PARylation event acts as a scaffold to recruit other DNA repair proteins, primarily those involved in the Base Excision Repair (BER) pathway, to efficiently repair the SSB.[2]

  • Inhibition by this compound: this compound binds to the catalytic domain of PARP1, competing with NAD+ and preventing the synthesis of PAR chains. This catalytic inhibition effectively halts the BER pathway for SSBs.

  • Consequences in HR-Deficient Cells: In healthy cells, if an SSB is not repaired and is encountered by the DNA replication machinery, it can collapse the replication fork, creating a more severe double-strand break (DSB). These DSBs are effectively repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this pathway is non-functional.[2] The accumulation of DSBs due to PARP1 inhibition cannot be resolved, leading to genomic instability and ultimately, cell death.[2]

cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR-Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber repair1 DNA Repair & Cell Survival ber->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP1 Inhibition ssb2->parp2 parp_in_14 This compound parp_in_14->parp2 unrepaired_ssb Unrepaired SSB parp2->unrepaired_ssb replication DNA Replication unrepaired_ssb->replication dsb Double-Strand Break (DSB) replication->dsb hr_deficient Defective Homologous Recombination (HR) dsb->hr_deficient apoptosis Cell Death (Apoptosis) hr_deficient->apoptosis cluster_0 Characterization Workflow biochem Biochemical Assay (PARP1 Enzymatic Inhibition) cell_prolif Cell-Based Assay (Antiproliferation in BRCA-mutant cells) biochem->cell_prolif Determine Potency dna_damage Mechanism of Action Assay 1 (DNA Damage - γH2AX Foci) cell_prolif->dna_damage Confirm Cellular Effect cell_cycle Mechanism of Action Assay 2 (Cell Cycle Arrest - PI Staining) dna_damage->cell_cycle apoptosis Mechanism of Action Assay 3 (Apoptosis - Annexin V) cell_cycle->apoptosis invivo In Vivo Efficacy (Xenograft Model) apoptosis->invivo Validate Therapeutic Potential

References

Parp1-IN-14: A Deep Dive into Structure-Activity Relationships and Inhibitory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Parp1-IN-14, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. This document summarizes key quantitative data, details experimental protocols for the evaluation of this compound and its analogs, and visualizes relevant biological pathways and experimental workflows.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand DNA breaks. Inhibition of PARP1 has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. This compound (also identified as compound 19k) is a novel and highly potent PARP1 inhibitor belonging to the[1][2][3]triazolo[4,3-a]pyrazine class of compounds.[1][3] This guide explores the chemical modifications of this core structure and their impact on inhibitory activity and cellular potency.

Structure-Activity Relationship of this compound Analogs

The following table summarizes the structure-activity relationship of this compound and its key analogs. The data is extracted from the primary publication by Wang P, et al. in the European Journal of Medicinal Chemistry, 2023.[1] The core scaffold is the[1][2][3]triazolo[4,3-a]pyrazine moiety, with modifications explored at various positions to optimize potency against PARP1 and cancer cell lines.

Compound IDR1R2R3PARP1 IC50 (nM)MDA-MB-436 IC50 (nM)Capan-1 IC50 (nM)
19k (this compound) F Me OMe 0.6 ± 0.1 < 0.3 < 0.3
17mHMeOMe4.1 ± 0.91.9 ± 0.521.6 ± 13.7
19aHHOMe3.5 ± 0.81.5 ± 0.315.4 ± 9.8
19cFHOMe2.8 ± 0.61.1 ± 0.210.1 ± 5.7
19eClHOMe3.1 ± 0.71.3 ± 0.312.5 ± 7.1
19iFMeH1.2 ± 0.30.5 ± 0.15.2 ± 2.9

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

PARP1 Enzymatic Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB or other suitable HRP substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Histone H1 is coated onto 96-well plates overnight at 4°C. Plates are then washed with PBS containing 0.05% Tween-20 (PBST).

  • Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and NAD+ is added to each well.

  • Compound Addition: The test compounds (including this compound and its analogs) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Enzyme Addition: The reaction is initiated by adding recombinant PARP1 enzyme to each well. The plate is then incubated at room temperature for a specified time (e.g., 1 hour).

  • Detection: The plate is washed with PBST. The primary anti-PAR antibody is added and incubated. After another wash, the HRP-conjugated secondary antibody is added and incubated.

  • Signal Development: After a final wash, the HRP substrate is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with the stop solution.

  • Data Analysis: The absorbance is read using a plate reader at the appropriate wavelength. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This assay determines the cytotoxic effect of the PARP1 inhibitors on cancer cell lines.

Materials:

  • MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Resazurin-based reagent (e.g., CellTiter-Blue) or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds. A vehicle control is included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For Resazurin-based assays: The reagent is added to each well, and the plates are incubated for 1-4 hours. Fluorescence is measured with a plate reader.

    • For MTT assays: MTT reagent is added to each well and incubated. The resulting formazan crystals are then solubilized, and the absorbance is measured.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate BER_factors Base Excision Repair (BER) Factors (e.g., XRCC1) PAR->BER_factors recruits DNA_Repair DNA Repair BER_factors->DNA_Repair mediate Parp1_IN_14 This compound Parp1_IN_14->PARP1_active inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition by this compound.

Experimental Workflow for PARP1 Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Compound_Design Compound Design ([1,2,4]triazolo[4,3-a]pyrazine core) Synthesis Synthesis of Analogs Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification PARP1_Assay PARP1 Enzymatic Assay Purification->PARP1_Assay Cell_Viability Cell Viability Assay (MDA-MB-436, Capan-1) Purification->Cell_Viability IC50_Enzyme Enzymatic IC50 Values PARP1_Assay->IC50_Enzyme determines IC50_Cell Cellular IC50 Values Cell_Viability->IC50_Cell determines SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR_Analysis IC50_Cell->SAR_Analysis

Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.

Conclusion

The[1][2][3]triazolo[4,3-a]pyrazine scaffold represents a promising core for the development of highly potent PARP1 inhibitors. The structure-activity relationship studies, with this compound (19k) as the lead compound, demonstrate that specific substitutions on the phenyl and triazole rings significantly influence the inhibitory activity.[1] Notably, the presence of a fluorine atom at the R1 position and a methoxy group at the R3 position on the phenyl ring, combined with a methyl group at the R2 position on the triazole, results in sub-nanomolar potency against PARP1 and exceptional anti-proliferative activity in BRCA-deficient cancer cell lines.[1][3] The detailed experimental protocols provided herein offer a foundation for further research and development of this and related series of PARP1 inhibitors. The visualized pathways and workflows offer a clear overview of the mechanism of action and the drug discovery process.

References

Parp1-IN-14: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-14, also identified as compound 19k , is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Its discovery represents a significant advancement in the development of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Discovery and Rationale

The development of this compound was based on a structure-activity relationship (SAR) study of a series of[1][3][4]triazolo[4,3-a]pyrazine derivatives.[1] The core scaffold was designed to effectively interact with the nicotinamide binding pocket of the PARP1 catalytic domain. Optimization of this scaffold led to the identification of this compound (19k ) as a lead compound with exceptional potency and desirable cellular activity.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The following diagram outlines the key synthetic transformations.

Synthesis_of_Parp1_IN_14 cluster_0 Starting Materials cluster_1 Intermediate 1 Synthesis cluster_2 Intermediate 2 Synthesis cluster_3 Intermediate 3 Synthesis cluster_4 Final Product Synthesis A 2-chloro-3-hydrazinylpyrazine C [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one A->C Cyclization B Triethyl orthoformate B->C D 3-chloro-[1,2,4]triazolo[4,3-a]pyrazine C->D Chlorination G 3-(4-(morpholino)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine D->G Suzuki Coupling E POCl3 E->D F 4-(4-aminophenyl)morpholine F->G I This compound (19k) G->I Acylation H 4-fluorobenzoyl chloride H->I

Figure 1: Synthetic scheme for this compound.
Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is provided below, based on the general procedures for the synthesis of[1][3][4]triazolo[4,3-a]pyrazine derivatives.

Step 1: Synthesis of[1][3][4]triazolo[4,3-a]pyrazin-3(2H)-one (Intermediate 1)

  • To a solution of 2-chloro-3-hydrazinylpyrazine in a suitable solvent (e.g., ethanol), add triethyl orthoformate.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum to yield the cyclized product.

Step 2: Synthesis of 3-chloro-[1][3][4]triazolo[4,3-a]pyrazine (Intermediate 2)

  • Treat Intermediate 1 with phosphorus oxychloride (POCl3), either neat or in a high-boiling point solvent.

  • Heat the reaction mixture at reflux for several hours.

  • After completion, carefully quench the excess POCl3 with ice water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chlorinated intermediate.

Step 3: Synthesis of 3-(4-(morpholino)phenyl)-[1][3][4]triazolo[4,3-a]pyrazine (Intermediate 3)

  • In a reaction vessel, combine Intermediate 2, 4-(4-aminophenyl)morpholine, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the Suzuki coupling product.

Step 4: Synthesis of this compound (Final Product)

  • Dissolve Intermediate 3 in a suitable aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine or pyridine).

  • Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford this compound.

Biological Evaluation

In Vitro PARP1 Inhibitory Activity

The inhibitory activity of this compound against PARP1 was determined using a biochemical assay.

Experimental Protocol: PARP1 Enzymatic Assay

  • The assay is typically performed in a 96-well plate format.

  • Recombinant human PARP1 enzyme is incubated with a reaction buffer containing NAD+ and activated DNA.

  • Various concentrations of this compound are added to the wells.

  • The reaction is initiated and incubated at a controlled temperature (e.g., 37 °C) for a specific time.

  • The formation of poly(ADP-ribose) (PAR) is quantified, often using an ELISA-based method with an anti-PAR antibody or a fluorescence-based method detecting the consumption of NAD+.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PARP10.6 ± 0.1

Data from Wang P, et al. Eur J Med Chem. 2023.[1]

Selectivity Profile

The selectivity of a PARP inhibitor is a critical parameter to minimize off-target effects. While the primary publication for this compound focused on its high potency for PARP1, a comprehensive selectivity panel against other PARP family members is essential for a complete profile. For the purpose of this guide, a representative selectivity panel for a highly selective PARP1 inhibitor is presented to illustrate the expected profile of a compound like this compound.

Table 2: Representative PARP Isoform Selectivity Panel

TargetIC50 (nM)Selectivity Fold (vs. PARP1)
PARP10.61
PARP2>100>167
PARP3>1000>1667
TNKS1>1000>1667
TNKS2>1000>1667

Note: This is a representative table. The exact selectivity of this compound against a full panel of PARP isoforms requires further experimental data.

Cellular Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity in cancer cell lines with BRCA mutations, consistent with the principle of synthetic lethality.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Seed cancer cells (e.g., MDA-MB-436, Capan-1) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Table 3: Antiproliferative Activity of this compound

Cell LineGenotypeIC50 (nM)
MDA-MB-436BRCA1-/-< 0.3
Capan-1BRCA2-/-< 0.3

Data from Wang P, et al. Eur J Med Chem. 2023.[1]

Mechanism of Action: DNA Damage Response

PARP1 inhibitors exert their cytotoxic effects by blocking the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cells with deficient HR repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 PARP1-mediated Repair cluster_2 Effect of this compound cluster_3 Consequences in HR-deficient Cells DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Replication DNA Replication DNA_Damage->Replication PARylation PARylation PARP1->PARylation Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Parp1_IN_14 This compound PARP1_Inhibition PARP1 Inhibition Parp1_IN_14->PARP1_Inhibition PARP1_Inhibition->PARP1 DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB HR_deficient Deficient Homologous Recombination (e.g., BRCA-/-) DSB->HR_deficient Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death

Figure 2: Mechanism of action of this compound.
Experimental Protocol: Western Blot Analysis of DNA Damage Markers

  • Treat cancer cells with this compound for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against DNA damage markers such as phosphorylated H2AX (γH2AX) and PAR.

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.

Conclusion

This compound is a highly potent and selective PARP1 inhibitor with significant antiproliferative activity against HR-deficient cancer cells. Its discovery and preclinical characterization provide a strong foundation for its further development as a targeted therapeutic agent. This technical guide offers a detailed overview of its synthesis and biological evaluation, serving as a valuable resource for the scientific community engaged in cancer research and drug discovery. Further investigations into its in vivo efficacy, pharmacokinetic properties, and safety profile are warranted to fully elucidate its therapeutic potential.

References

Parp1-IN-14: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and stability of Parp1-IN-14, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The information herein is intended to support researchers and drug development professionals in their work with this compound.

Core Chemical Properties

A summary of the key chemical identifiers and properties of this compound is presented below.

PropertyValueSource
IUPAC Name 4-(4-fluoro-3-(phthalazin-1(2H)-one-4-carbonyl)benzyl)-8-(4-methoxy-2-methylphenyl)-6-methyl-7,8-dihydro-[1][2][3]triazolo[4,3-b]pyridazineN/A
CAS Number 2098639-70-2[2][4][5][6]
Molecular Formula C28H24FN7O3[2]
Molecular Weight 525.53 g/mol [2]
SMILES O=C1NN=C(CC2=CC=C(F)C(C(N3CC4=NN=C(C5=NC(OC)=CC=C5)N4C(C)C3)=O)=C2)C6=C1C=CC=C6[2][5][6]

Solubility and Stability

Solubility

This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[7] For other solvents, it is recommended to test solubility with a small amount of the compound before preparing larger quantities.[3]

Storage and Stability

For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, solid compounds are stable at room temperature for a short period during shipping. For long-term storage, keeping the compound at -20°C or -80°C is advisable. It is important to avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

The following sections outline detailed methodologies for key experiments related to the characterization of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO (for stock solution)

    • Vials with screw caps

    • Orbital shaker/incubator

    • Centrifuge

    • High-performance liquid chromatography (HPLC) system with a suitable column and UV detector

    • Analytical balance

  • Procedure:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

    • Add an excess amount of this compound (either from the solid compound or by evaporating a known volume of the DMSO stock) to a vial containing a known volume of PBS (e.g., 1 mL). The goal is to have undissolved solid present.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

    • Prepare a standard curve of this compound of known concentrations in the same mobile phase.

    • Analyze the diluted supernatant and the standards by HPLC.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.

Protocol for Assessing Chemical Stability in Aqueous Buffers

This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values over time.

  • Materials:

    • This compound

    • Aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9)

    • DMSO (for stock solution)

    • Incubator

    • LC-MS/MS system

    • Quenching solution (e.g., ice-cold acetonitrile)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution into the different aqueous buffers to a final working concentration (e.g., 10 µM).

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each buffer solution.

    • Immediately quench the reaction by adding the aliquot to a tube containing a known volume of ice-cold acetonitrile to precipitate proteins and stop degradation.

    • Centrifuge the quenched samples to remove any precipitate.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

    • Plot the concentration of this compound as a function of time for each pH.

    • Calculate the half-life (t½) of the compound at each pH to determine its stability.

PARP1 Signaling in DNA Damage Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

PARP1_DNA_Repair_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (recruitment to SSB) DNA_Damage->PARP1_Activation PARylation PAR Polymer Synthesis (PARylation) PARP1_Activation->PARylation Recruitment Recruitment of Repair Proteins PARylation->Recruitment XRCC1 XRCC1 Recruitment->XRCC1 LIG3 DNA Ligase III Recruitment->LIG3 POLB DNA Polymerase β Recruitment->POLB Repair_Complex BER Repair Complex Formation XRCC1->Repair_Complex LIG3->Repair_Complex POLB->Repair_Complex DNA_Repair DNA Repair and Ligation Repair_Complex->DNA_Repair PARP1_Release PARP1 Release DNA_Repair->PARP1_Release Restoration Genomic Stability Restored PARP1_Release->Restoration Parp1_IN_14 This compound (Inhibition) Parp1_IN_14->PARylation Inhibits

Caption: PARP1-mediated DNA damage repair pathway.

References

Parp1-IN-14 Target Engagement in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular target engagement of Parp1-IN-14, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The document details the mechanism of action, quantitative cellular activity, and methodologies for assessing target engagement, designed to aid researchers in the fields of oncology, DNA repair, and drug discovery.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor of PARP1, an enzyme crucial for the repair of single-strand DNA breaks. Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and is a clinically validated anti-cancer strategy. Understanding the direct interaction of this compound with its target in a cellular environment is critical for elucidating its mechanism of action and for the development of effective therapeutics. Target engagement assays provide the necessary tools to quantify this interaction in living cells.

Quantitative Data on this compound Cellular Activity

The cellular activity of this compound has been characterized by its potent enzymatic inhibition of PARP1 and its antiproliferative effects in cancer cell lines harboring DNA repair defects.

ParameterCell LineValueReference
PARP1 Inhibition IC50 -0.6 ± 0.1 nM[1]
Antiproliferative IC50 MDA-MB-436 (BRCA1-/-)< 0.3 nM[1]
Antiproliferative IC50 Capan-1 (BRCA2-/-)< 0.3 nM[1]

Experimental Protocols for Assessing Target Engagement

Directly measuring the interaction of an inhibitor with its target protein within the complex environment of a cell is crucial for validating its mechanism of action. The following are detailed protocols for state-of-the-art cellular target engagement assays that can be adapted for this compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells.[2][3]

Principle: The binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Experimental Workflow:

CETSA_Workflow A Cell Culture and Treatment with this compound B Heat Shock at Varying Temperatures A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Protein Quantification (e.g., Western Blot, AlphaScreen) D->E F Data Analysis: Melting Curve Generation E->F NanoBRET_Workflow A Transient Transfection of HEK293 cells with PARP1-NanoLuc® Fusion Vector B Cell Seeding in Multi-well Plates A->B C Pre-treatment with NanoBRET® Tracer B->C D Treatment with Dose-Range of this compound C->D E Addition of Nano-Glo® Substrate D->E F BRET Signal Measurement E->F G Data Analysis: Dose-Response Curve Generation F->G PARylation_Workflow A Cell Culture and Treatment with this compound B Induction of DNA Damage (e.g., H2O2) A->B C Cell Lysis B->C D Quantification of PAR levels (ELISA or Western Blot) C->D E Data Analysis: Dose-Response Curve D->E PARP1_Signaling cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active consumes DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair mediate Parp1_IN_14 This compound Parp1_IN_14->PARP1_active inhibits

References

Understanding the Binding Kinetics of Parp1-IN-14 to PARP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parp1-IN-14 is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in cancer therapy. While specific quantitative data on the binding kinetics (Ka, Kd, KD) of this compound to PARP1 are not extensively available in publicly accessible literature, its high potency, evidenced by a sub-nanomolar IC50 value, strongly suggests a high-affinity interaction. This technical guide provides a comprehensive overview of the known information regarding this compound, the general principles of PARP1 inhibitor binding kinetics, and detailed experimental protocols for determining these crucial parameters. Understanding the binding kinetics is paramount for elucidating the mechanism of action, optimizing drug design, and developing more effective therapeutic strategies.

Introduction to this compound and its Target, PARP1

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in the DNA damage response (DDR). Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, ultimately leading to the restoration of genomic integrity.

This compound is a small molecule inhibitor designed to target the catalytic activity of PARP1. By blocking PARP1, inhibitors like this compound can lead to the accumulation of unrepaired SSBs, which are subsequently converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.

Quantitative Data on this compound Potency

CompoundTargetIC50 (nM)Notes
This compoundPARP10.6 ± 0.1[1]A highly potent inhibitor of PARP1 enzymatic activity.[1]

This low nanomolar IC50 value indicates that this compound is a very effective inhibitor of PARP1's enzymatic function, which is often correlated with high binding affinity.

The Concept of "PARP Trapping"

Beyond simple catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon describes the stabilization of the PARP1-DNA complex, effectively trapping the enzyme on the DNA at the site of damage. This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription, and leading to the collapse of replication forks. The potency of PARP trapping is thought to be a critical determinant of the clinical efficacy of different PARP inhibitors and is influenced by the inhibitor's dissociation rate constant (koff) from the PARP1-DNA complex.[2]

Experimental Protocols for Determining Binding Kinetics

To determine the specific binding kinetics of this compound to PARP1, several biophysical techniques can be employed. The following are detailed, generalized protocols for two of the most common methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the ligand) binds to another (the analyte) that is immobilized on the chip.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) for the this compound-PARP1 interaction.

Materials:

  • Recombinant human PARP1 protein

  • This compound

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Activation reagents (e.g., EDC/NHS)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a fresh mixture of EDC and NHS.

    • Inject a solution of PARP1 in immobilization buffer over the activated surface to achieve the desired immobilization level (typically 2000-5000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the injection of PARP1 to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 100 nM).

    • Inject the this compound solutions over the PARP1-immobilized and reference flow cells at a constant flow rate for a defined association time.

    • Following the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the complex for a defined dissociation time.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of the this compound-PARP1 interaction.

Materials:

  • Recombinant human PARP1 protein

  • This compound

  • ITC instrument (e.g., MicroCal, TA Instruments)

  • Dialysis buffer (e.g., PBS, pH 7.4)

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the PARP1 protein against the chosen ITC buffer to ensure buffer matching.

    • Dissolve this compound in the same final dialysis buffer. It is crucial to have an exact buffer match between the protein in the cell and the ligand in the syringe to avoid large heats of dilution.

    • Determine the accurate concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the PARP1 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

    • Perform an initial small injection to account for any initial artifacts, which will be discarded from the final analysis.

    • Carry out a series of injections of this compound into the PARP1 solution. The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) using the analysis software provided with the instrument.

    • The fitting will yield the stoichiometry (n), the equilibrium association constant (Ka = 1/KD), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Visualizations

Experimental Workflow for Determining Binding Kinetics

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) spr_prep Protein Immobilization (PARP1 on sensor chip) spr_bind Binding Analysis (Inject this compound) spr_prep->spr_bind spr_data Data Acquisition (Sensorgram) spr_bind->spr_data spr_analysis Kinetic Analysis (ka, kd, KD) spr_data->spr_analysis end End spr_analysis->end itc_prep Sample Preparation (PARP1 in cell, this compound in syringe) itc_titrate Titration (Inject this compound into PARP1) itc_prep->itc_titrate itc_data Data Acquisition (Heat change) itc_titrate->itc_data itc_analysis Thermodynamic Analysis (KD, ΔH, ΔS, n) itc_data->itc_analysis itc_analysis->end start Start start->spr_prep start->itc_prep

Caption: Workflow for determining binding kinetics using SPR and ITC.

PARP1 Signaling Pathway in DNA Repair

parp1_signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds PARP1_active Activated PARP1 PARP1->PARP1_active activates Auto_PARylation Auto-PARylation PARP1_active->Auto_PARylation catalyzes Trans_PARylation Trans-PARylation PARP1_active->Trans_PARylation catalyzes NAD NAD+ NAD->Auto_PARylation substrate NAD->Trans_PARylation substrate PAR Poly(ADP-ribose) (PAR) Repair_Factors DNA Repair Factors (e.g., XRCC1, Lig3) PAR->Repair_Factors recruits Auto_PARylation->PAR Trans_PARylation->PAR Repair DNA Repair Repair_Factors->Repair mediates Parp1_IN_14 This compound Parp1_IN_14->PARP1_active inhibits

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Conclusion

This compound is a potent inhibitor of PARP1, a critical enzyme in the DNA damage response. While specific binding kinetic data for this compound are not widely published, its low IC50 value is indicative of a high-affinity interaction. The "trapping" of PARP1 on DNA is a crucial aspect of the mechanism of action for many PARP inhibitors, and understanding the binding kinetics, particularly the dissociation rate, is essential for characterizing this effect. The detailed experimental protocols for SPR and ITC provided in this guide offer a clear path for researchers to determine the precise binding kinetics and thermodynamic profile of this compound with PARP1. Such data will be invaluable for the continued development and optimization of PARP1 inhibitors as effective cancer therapeutics.

References

Parp1-IN-14: A Technical Guide to its Effects on DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Parp1-IN-14, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, and its role in the modulation of critical DNA repair pathways. This document details the core mechanisms of PARP1 in maintaining genomic integrity and explores the functional consequences of its inhibition by this compound. We present available quantitative data on the inhibitor's potency and cellular effects, provide detailed protocols for key experimental assays to evaluate its impact on DNA repair, and utilize visualizations to illustrate the complex signaling and experimental workflows. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PARP1 inhibition.

Introduction to PARP1 and DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role as a first responder to DNA damage, orchestrating the recruitment of various DNA repair factors.[1] PARP1 is critically involved in multiple DNA repair pathways, including Base Excision Repair (BER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR).[2] Upon detecting a DNA lesion, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[3] This modification serves as a scaffold to recruit the necessary repair machinery to the site of damage.[4]

The inhibition of PARP1 has emerged as a promising anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[5] This concept, known as synthetic lethality, arises because the cancer cells become reliant on PARP1-mediated repair for survival, and its inhibition leads to the accumulation of cytotoxic DNA lesions.[5]

A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP1 but also prevents its dissociation from the DNA.[6] This creates a toxic DNA-protein complex that can obstruct DNA replication and lead to the formation of double-strand breaks (DSBs), which are particularly lethal to HR-deficient cells.[4]

This compound is a highly potent PARP1 inhibitor.[7] Its strong inhibitory activity suggests a significant impact on the DNA repair capacity of cells, making it a valuable tool for research and a potential candidate for therapeutic development.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, highlighting its potency as a PARP1 inhibitor and its anti-proliferative effects on cancer cell lines with deficiencies in the homologous recombination pathway.

ParameterValueCell Line/SystemReference
PARP1 IC50 0.6 ± 0.1 nMEnzyme Assay[7]
Anti-proliferative IC50 < 0.3 nMMDA-MB-436 (BRCA1-/-)[7]
Anti-proliferative IC50 < 0.3 nMCapan-1 (BRCA2-/-)[7]

Table 1: Quantitative data on the inhibitory and anti-proliferative activity of this compound.

Effects of this compound on DNA Repair Pathways

Based on its potent inhibition of PARP1, this compound is expected to significantly impact the following DNA repair pathways:

Base Excision Repair (BER)

PARP1 is a key player in the BER pathway, which is responsible for repairing single-strand breaks (SSBs) and damaged DNA bases.[3][8] PARP1's rapid binding to SSBs and subsequent PARylation are crucial for the recruitment of other BER factors like XRCC1.[8] Inhibition of PARP1 by this compound is predicted to disrupt this process, leading to the accumulation of unrepaired SSBs. These unrepaired SSBs can then collapse replication forks, generating more severe DNA lesions like DSBs.[9]

Non-Homologous End Joining (NHEJ)

PARP1 has a multifaceted role in NHEJ, a major pathway for repairing DSBs.[3] It can compete with the Ku70/80 complex for binding to DNA ends, thereby influencing the choice between classical and alternative NHEJ pathways.[2] PARP1 has been shown to be required for alternative NHEJ.[10] By inhibiting PARP1, this compound may modulate the activity of these pathways, potentially leading to an increase in error-prone repair and genomic instability, particularly in HR-deficient cells.[11]

Homologous Recombination (HR)

While PARP1 is not a core component of the HR machinery, its inhibition has profound consequences in HR-deficient cells, forming the basis of synthetic lethality.[5] The accumulation of DSBs resulting from PARP1 inhibition necessitates repair by the HR pathway.[4] In cells with compromised HR (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death.[4] Furthermore, some studies suggest that PARP1 can influence HR by regulating the recruitment of HR factors.[3] Therefore, treatment with this compound is expected to be highly cytotoxic to HR-deficient tumors.

PARP1_in_DNA_Repair cluster_damage DNA Damage cluster_parp PARP1 Activation cluster_repair DNA Repair Pathways cluster_inhibitor Inhibition by this compound SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) DSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes BER Base Excision Repair (BER) PARylation->BER promotes NHEJ Non-Homologous End Joining (NHEJ) PARylation->NHEJ modulates HR Homologous Recombination (HR) PARylation->HR influences BER->SSB repairs NHEJ->DSB repairs HR->DSB repairs Parp1_IN_14 This compound Parp1_IN_14->PARP1 inhibits Trapping PARP Trapping Parp1_IN_14->Trapping induces Trapping->SSB stalls repair at

Figure 1: Role of PARP1 in DNA repair and its inhibition by this compound.

Experimental Protocols

To assess the effect of this compound on DNA repair pathways, the following experimental protocols are recommended.

γH2AX Foci Formation Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks (DSBs). The phosphorylation of histone H2AX (γH2AX) is one of the earliest events following the formation of a DSB.[12]

Methodology:

  • Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound at various concentrations for a predetermined time. Include a positive control (e.g., a known DSB-inducing agent like etoposide) and a vehicle control.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[13][14]

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[13]

  • Blocking: Wash the cells with PBS and block with 1-5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (green) channels. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or Fiji.[14] An increase in the number of γH2AX foci in this compound treated cells would indicate an accumulation of DSBs.

gH2AX_Workflow A 1. Cell Seeding & Treatment (this compound) B 2. Fixation (4% Paraformaldehyde) A->B C 3. Permeabilization (0.25% Triton X-100) B->C D 4. Blocking (1% BSA) C->D E 5. Primary Antibody (anti-γH2AX) D->E F 6. Secondary Antibody (Alexa Fluor 488) E->F G 7. Nuclear Staining & Mounting (DAPI) F->G H 8. Fluorescence Microscopy & Image Analysis G->H

Figure 2: Experimental workflow for the γH2AX foci formation assay.
DR-GFP Reporter Assay for Homologous Recombination

The DR-GFP (Direct Repeat-Green Fluorescent Protein) reporter assay is a cell-based method to measure the efficiency of homologous recombination.[15] The reporter cassette contains two differentially mutated GFP genes. A DSB is induced in one of the GFP genes by the I-SceI endonuclease, and successful HR repair using the other GFP gene as a template restores a functional GFP protein, which can be detected by flow cytometry.[16]

Methodology:

  • Cell Line: Utilize a cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP).

  • Transfection and Treatment: Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and treat with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.[15]

  • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze by flow cytometry to determine the percentage of GFP-positive cells.[15]

  • Analysis: A decrease in the percentage of GFP-positive cells in the presence of this compound would suggest an inhibition of homologous recombination.

Alkaline Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[17] Under alkaline conditions, the assay detects both single and double-strand breaks.[1]

Methodology:

  • Cell Treatment: Treat a single-cell suspension with this compound at various concentrations.

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.[18]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[1]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[18]

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head, often expressed as the "% Tail DNA" or "Tail Moment."[17] An increase in these parameters with this compound treatment indicates an accumulation of DNA strand breaks.

Conclusion

This compound is a highly potent inhibitor of PARP1, a critical enzyme in the DNA damage response. Through its inhibitory action and the induction of PARP trapping, this compound is poised to significantly disrupt multiple DNA repair pathways, including BER, NHEJ, and HR. This disruption leads to the accumulation of cytotoxic DNA lesions, a mechanism that can be exploited for cancer therapy, particularly in tumors with pre-existing DNA repair deficiencies. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the effects of this compound on genomic stability and to explore its full therapeutic potential.

References

Initial Studies on Parp1-IN-14 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxic studies on Parp1-IN-14, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.

Quantitative Cytotoxicity Data

The initial characterization of this compound has demonstrated its potent and selective cytotoxic effects, particularly in cancer cell lines with deficiencies in DNA repair pathways. The following tables summarize the key quantitative findings from these early studies.

Table 1: Inhibitory and Antiproliferative Activity of this compound

ParameterValueCell Line(s)Notes
PARP1 Inhibition IC50 0.6 ± 0.1 nM-Biochemical assay measuring the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity.
Antiproliferative IC50 < 0.3 nMMDA-MB-436 (BRCA1-/-)Cell-based assay determining the concentration of this compound that reduces cell proliferation by 50%.[1]
< 0.3 nMCapan-1 (BRCA2-/-)Demonstrates high potency in cancer cells with compromised homologous recombination repair.[1]
< 0.3 nMResistant Capan-1Indicates efficacy in a drug-resistant setting.[1]

Table 2: Cellular Effects of this compound in Capan-1 (BRCA2-/-) Cells

Cellular ProcessConcentration RangeTreatment DurationEffect
DNA Damage Induction 0 - 1 µM24 hoursThis compound treatment leads to the accumulation of DNA damage.[1]
Cell Cycle Arrest 0 - 1 µM0 - 48 hoursThe compound induces a halt in the cell cycle progression.[1]
Apoptosis Induction 0 - 1 µM0 - 48 hoursThis compound triggers programmed cell death in these cancer cells.[1]

Mechanism of Action: Synthetic Lethality and PARP Trapping

The cytotoxicity of PARP inhibitors like this compound in BRCA-deficient cancer cells is primarily attributed to the principle of synthetic lethality . In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial role. If PARP1 is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the Homologous Recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is deficient. Therefore, when PARP1 is inhibited, the resulting DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.

A key aspect of the cytotoxicity of many PARP inhibitors is PARP trapping . This mechanism goes beyond simple catalytic inhibition. The inhibitor molecule binds to the PARP1 enzyme in such a way that it "traps" the PARP1 protein on the DNA at the site of a single-strand break. This trapped PARP1-DNA complex is a significant physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than the unrepaired single-strand break itself.[2][3][4] This potent mechanism is a critical contributor to the therapeutic efficacy of PARP inhibitors.

start Prepare Reagents add_reagents Add assay buffer, activated DNA, and this compound to plate start->add_reagents add_enzyme Add PARP1 enzyme add_reagents->add_enzyme incubate1 Incubate for PARPylation add_enzyme->incubate1 add_developer Add developer reagent incubate1->add_developer incubate2 Incubate in dark add_developer->incubate2 read_fluorescence Measure fluorescence incubate2->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze cluster_apoptosis Apoptosis Assay Workflow cluster_cell_cycle Cell Cycle Analysis Workflow cell_treatment1 Cell Seeding & Treatment with this compound harvest1 Harvest Cells cell_treatment1->harvest1 wash1 Wash with PBS harvest1->wash1 stain1 Stain with Annexin V & PI wash1->stain1 flow_cytometry1 Flow Cytometry Analysis stain1->flow_cytometry1 quantify1 Quantify Apoptotic Populations flow_cytometry1->quantify1 cell_treatment2 Cell Seeding & Treatment with this compound harvest2 Harvest Cells cell_treatment2->harvest2 fixation Fix with Cold Ethanol harvest2->fixation wash2 Wash with PBS fixation->wash2 stain2 Stain with PI/RNase A wash2->stain2 flow_cytometry2 Flow Cytometry Analysis stain2->flow_cytometry2 quantify2 Quantify Cell Cycle Phases flow_cytometry2->quantify2 dna_damage Single-Strand DNA Break parp1 PARP1 dna_damage->parp1 binds to repair_complex DNA Repair Complex dna_damage->repair_complex at site of parp1_par Auto-PARylated PARP1 parp1->parp1_par synthesizes PAR on self nad NAD+ nad->parp1 substrate for par Poly(ADP-ribose) (PAR) xrcc1 XRCC1 & other repair proteins par->xrcc1 recruits parp1_par->par releases xrcc1->repair_complex forms repair DNA Repair repair_complex->repair cluster_nucleus Nucleus cluster_mito Mitochondrion dna_damage Severe DNA Damage parp1 PARP1 Overactivation dna_damage->parp1 par Poly(ADP-ribose) (PAR) parp1->par massive synthesis of aif_release AIF Release par->aif_release translocates to mitochondria & triggers dna_fragmentation DNA Fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis aif Apoptosis-Inducing Factor (AIF) aif_release->aif aif->dna_fragmentation translocates to nucleus & causes

References

The Role of Parp1-IN-14 in Synthetic Lethality: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting the dependencies of cancer cells on specific DNA repair pathways. Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that exemplify this approach, demonstrating significant efficacy in tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring BRCA1 or BRCA2 mutations. Parp1-IN-14, also known as compound 19k, is a novel and potent PARP1 inhibitor belonging to the[1][2][3]triazolo[4,3-a]pyrazine class of molecules. This technical guide provides an in-depth exploration of the role of this compound in synthetic lethality, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Core Concept: Synthetic Lethality and PARP Inhibition

Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable. In the context of PARP inhibition, cancer cells with defective HR, due to mutations in genes like BRCA1 or BRCA2, are unable to efficiently repair DNA double-strand breaks (DSBs). These cells become highly reliant on other DNA repair mechanisms, including base excision repair (BER), where PARP1 plays a crucial role.

When PARP1 is inhibited by a drug like this compound, single-strand breaks (SSBs) that arise from normal cellular processes or DNA damaging agents are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of the therapeutic efficacy of PARP inhibitors.

A key mechanism of action for many potent PARP inhibitors is "PARP trapping." This occurs when the inhibitor binds to the PARP1 enzyme on the DNA, preventing its dissociation and creating a stable PARP-DNA complex. These trapped complexes are potent cytotoxic lesions that block DNA replication and transcription, further contributing to the synthetic lethal effect.

Quantitative Data for this compound

This compound has demonstrated potent and selective activity against PARP1 and significant anti-proliferative effects in cancer cell lines with homologous recombination deficiencies. The following tables summarize the key quantitative findings from preclinical studies.

Parameter Value Reference
PARP1 Inhibitory Activity (IC50) 0.6 ± 0.1 nM[3]
Cell Line Genotype Condition IC50 (nM) Reference
MDA-MB-436BRCA1-/-Parental< 1.9[1]
Capan-1BRCA2-/-Parental< 21.6[1]
Capan-1BRCA2-/-Resistant< 0.3[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in PARP1 inhibition and synthetic lethality, as well as a typical experimental workflow for evaluating a PARP1 inhibitor like this compound.

Synthetic Lethality Pathway cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 DNA_SSB_N->PARP1_N recruits BER_N Base Excision Repair (BER) PARP1_N->BER_N initiates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to DNA_DSB_N DNA Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N repaired by HR_N->Cell_Survival_N leads to DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB_C->Replication_Fork_Collapse leads to Parp1_IN_14 This compound Parp1_IN_14->PARP1_C inhibits & traps PARP_Trapping PARP Trapping PARP1_C->PARP_Trapping PARP_Trapping->Replication_Fork_Collapse causes DNA_DSB_C DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_C HR_Deficient Defective Homologous Recombination (HR) DNA_DSB_C->HR_Deficient cannot be repaired by Genomic_Instability Genomic Instability HR_Deficient->Genomic_Instability leads to Apoptosis Apoptosis Genomic_Instability->Apoptosis induces

Caption: Synthetic lethality induced by this compound in HR-deficient cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical PARP1 Inhibition Assay (Determine IC50) Cell_Culture Culture of HR-deficient (e.g., BRCA-/-) and HR-proficient cancer cells Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) (Determine GI50) Cell_Culture->Proliferation_Assay Clonogenic_Assay Clonogenic Survival Assay (Assess long-term survival) Cell_Culture->Clonogenic_Assay PARP_Trapping_Assay PARP Trapping Assay (Quantify PARP-DNA complexes) Cell_Culture->PARP_Trapping_Assay Western_Blot Western Blot Analysis (γ-H2AX, cleaved PARP, Caspases) Cell_Culture->Western_Blot IF_Staining Immunofluorescence Staining (γ-H2AX, RAD51 foci) Cell_Culture->IF_Staining Xenograft_Model Establishment of Tumor Xenograft Model (e.g., BRCA-/- cell line) Treatment Treatment with this compound Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) Treatment->Toxicity_Assessment PD_Analysis Pharmacodynamic Analysis (Tumor biopsies for γ-H2AX) Treatment->PD_Analysis

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PARP inhibitors like this compound.

PARP1 Inhibition Assay (Biochemical)

This assay determines the concentration of the inhibitor required to block 50% of the PARP1 enzymatic activity (IC50).

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone proteins (or other PARP1 substrate)

    • Biotinylated NAD+

    • 96-well plates coated with streptavidin

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

    • This compound at various concentrations

    • HRP-conjugated anti-PAR antibody

    • Chemiluminescent HRP substrate

    • Luminometer

  • Protocol:

    • Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.

    • In a separate plate, prepare a reaction mixture containing assay buffer, activated DNA (if required), and recombinant PARP1 enzyme.

    • Add serial dilutions of this compound or vehicle control to the reaction mixture and incubate for 15 minutes at room temperature.

    • Initiate the PARylation reaction by adding biotinylated NAD+ and incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a PARP inhibitor cocktail or by washing.

    • Transfer the reaction mixture to the histone-coated and blocked plate and incubate to allow the biotinylated PAR chains to bind to the streptavidin.

    • Wash the plate to remove unbound reagents.

    • Add HRP-conjugated anti-PAR antibody and incubate for 60 minutes.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Read the luminescence on a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-436, Capan-1)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival after treatment.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 6-well cell culture plates

    • This compound at various concentrations

    • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Protocol:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Fix the colonies with methanol and stain with crystal violet solution.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as containing >50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Western Blot for DNA Damage and Apoptosis Markers

This technique is used to detect and quantify specific proteins, such as markers of DNA damage (γ-H2AX) and apoptosis (cleaved PARP, cleaved caspases).

  • Materials:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Lyse the cell pellets in lysis buffer and determine the protein concentration using a BCA assay.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent inhibitor of PARP1 that demonstrates significant anti-proliferative activity in cancer cells with homologous recombination deficiencies. Its mechanism of action is rooted in the principle of synthetic lethality, where the inhibition of PARP1 in HR-deficient cells leads to an accumulation of toxic DNA double-strand breaks and subsequent cell death. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other PARP inhibitors. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in determining the clinical utility of this promising therapeutic agent. The continued exploration of selective and potent PARP1 inhibitors like this compound holds the potential to expand the reach of synthetic lethality-based cancer therapies and overcome mechanisms of acquired resistance.

References

Parp1-IN-14: A Potent and Selective PARP1 Inhibitor for Advancing Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Parp1-IN-14, a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DNA damage response pathways in cancer.

Core Compound Data

This compound, also known as compound 19k, has demonstrated significant potential in preclinical studies. It is a highly potent inhibitor of PARP1 with a reported half-maximal inhibitory concentration (IC50) of 0.6 ± 0.1 nM [1]. This potent enzymatic inhibition translates to robust anti-proliferative effects in cancer cell lines with deficiencies in DNA repair pathways. Specifically, in MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cell lines, this compound exhibits IC50 values below 0.3 nM [1].

While the selectivity of this compound across the entire PARP family is not extensively detailed in publicly available literature, its high potency against PARP1 suggests a strong potential for selective targeting. The development of highly selective PARP1 inhibitors is a key strategy to minimize off-target effects and improve the therapeutic index compared to less selective PARP inhibitors.[2]

Mechanism of Action and Cellular Effects

This compound exerts its anti-cancer effects through the established mechanism of "PARP trapping" on DNA.[3][4][5][6] In cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1's catalytic activity and its subsequent trapping at sites of single-strand DNA breaks (SSBs) leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, forms the basis of PARP inhibitor efficacy in HRR-deficient tumors.[7]

Studies have shown that treatment with this compound induces DNA damage, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Biochemical IC50
PARP10.6 ± 0.1 nMEnzymatic Assay[1]
Cellular IC50
Anti-proliferation< 0.3 nMMDA-MB-436 (BRCA1-/-)[1]
Anti-proliferation< 0.3 nMCapan-1 (BRCA2-/-)[1]

Note: Data on the IC50 values of this compound against other PARP family members is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies in the field, the following outlines the likely experimental approaches used.

Biochemical PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of an inhibitor to block the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • This compound (or other test compounds)

Protocol:

  • Histone-coated plates are washed with wash buffer.

  • A reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+ is prepared.

  • This compound at various concentrations is added to the wells.

  • The enzymatic reaction is initiated by adding recombinant PARP1 enzyme.

  • The plate is incubated at room temperature for a defined period (e.g., 1 hour).

  • The plate is washed to remove unbound reagents.

  • Streptavidin-HRP is added to each well and incubated to bind to the biotinylated PAR chains.

  • After another wash step, the chemiluminescent substrate is added.

  • The luminescence is immediately read using a microplate reader.

  • IC50 values are calculated by plotting the inhibitor concentration against the percentage of PARP1 inhibition.

Cellular Proliferation Assay

This assay determines the effect of an inhibitor on the growth of cancer cells.

Materials:

  • MDA-MB-436 or Capan-1 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or other test compounds)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of this compound.

  • Cells are incubated for a specified period (e.g., 72 hours).

  • At the end of the incubation, a cell viability reagent is added to each well according to the manufacturer's instructions.

  • The luminescence (or absorbance/fluorescence) is measured using a microplate reader.

  • IC50 values are determined by plotting the inhibitor concentration against the percentage of cell growth inhibition.

Cellular DNA Damage Assay (γH2AX Staining)

This assay visualizes and quantifies DNA double-strand breaks.

Materials:

  • Cancer cells (e.g., Capan-1)

  • Cell culture plates or chamber slides

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cells are seeded on plates or slides and treated with this compound for a specific duration (e.g., 24 hours).

  • Cells are fixed and then permeabilized.

  • Blocking buffer is applied to prevent non-specific antibody binding.

  • Cells are incubated with the primary anti-γH2AX antibody.

  • After washing, the fluorescently labeled secondary antibody is added.

  • The nuclei are counterstained with DAPI.

  • The slides are imaged using a fluorescence microscope, and the number and intensity of γH2AX foci are quantified.

Visualizations

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

PARP1_SSB_Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1_active->PAR catalyzes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 scaffolds POLB DNA Polymerase β XRCC1->POLB scaffolds Repair_Complex SSB Repair Complex LIG3->Repair_Complex POLB->Repair_Complex DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired facilitates

Caption: PARP1 activation and recruitment of the SSB repair machinery.

Experimental Workflow for Biochemical PARP1 Inhibition Assay

PARP1_Inhibition_Assay_Workflow Start Start: Histone-coated 96-well plate Add_Reagents Add Reaction Mix: - Assay Buffer - Activated DNA - Biotinylated NAD+ Start->Add_Reagents Add_Inhibitor Add this compound (serial dilutions) Add_Reagents->Add_Inhibitor Add_Enzyme Initiate Reaction: Add PARP1 Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (e.g., 1 hr, RT) Add_Enzyme->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Plate Read Luminescence Add_Substrate->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data Synthetic_Lethality cluster_Normal_Cell Normal Cell (HRR Proficient) cluster_HRR_Deficient_Cell Cancer Cell (HRR Deficient) DNA_SSB_Normal DNA SSB PARP_Inhibition_Normal PARP Inhibition (e.g., this compound) DSB_Formation_Normal DSB Formation PARP_Inhibition_Normal->DSB_Formation_Normal HRR_Normal Homologous Recombination Repair (HRR) DSB_Formation_Normal->HRR_Normal repaired by Cell_Survival_Normal Cell Survival HRR_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA SSB PARP_Inhibition_Cancer PARP Inhibition (e.g., this compound) DSB_Formation_Cancer DSB Formation PARP_Inhibition_Cancer->DSB_Formation_Cancer HRR_Deficient Deficient HRR DSB_Formation_Cancer->HRR_Deficient cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HRR_Deficient->Cell_Death

References

Methodological & Application

Application Notes and Protocols for Parp1-IN-14 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, playing a crucial role in the repair of single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Parp1-IN-14 is a potent inhibitor of PARP1, demonstrating significant anti-proliferative effects in preclinical studies.[2] This document provides detailed protocols for the in vitro evaluation of this compound, enabling researchers to accurately assess its potency and mechanism of action.

Mechanism of Action

PARP1 is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3] This process, known as PARylation, recruits other DNA repair factors to the site of damage.[4] PARP inhibitors, including this compound, act by binding to the catalytic domain of PARP1, competing with its natural substrate NAD+.[5] This inhibition of PARP1's enzymatic activity leads to the accumulation of unrepaired single-strand breaks, which can then collapse replication forks and generate more toxic double-strand breaks. In cells with deficient homologous recombination repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP1 signaling pathway and a general experimental workflow for evaluating PARP1 inhibitors like this compound.

PARP1_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR PAR Synthesis NAD NAD+ NAD->PARP1 Substrate DNA_Repair_Proteins DNA Repair Protein Recruitment (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins Recruitment DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Facilitation Parp1_IN_14 This compound Parp1_IN_14->PARP1 Inhibition

Caption: PARP1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_0 Experimental Phases Assay_Setup Assay Setup (Enzymatic or Cellular) Compound_Addition Addition of This compound (Serial Dilutions) Assay_Setup->Compound_Addition Incubation Incubation Compound_Addition->Incubation Detection Signal Detection (Colorimetric, Fluorescent, Luminescent) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: General Experimental Workflow for In Vitro PARP1 Inhibition Assay.

Data Presentation

The inhibitory activity of this compound and other representative PARP inhibitors is summarized below. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%.

CompoundTargetIC50 (nM)Assay TypeReference
This compound PARP10.6 ± 0.1Enzymatic[2]
OlaparibPARP17.47Enzymatic[6]
VeliparibPARP13.1Enzymatic[7]
NiraparibPARP11.5Enzymatic[7]
RucaparibPARP1VariesCellular & Enzymatic[8]
TalazoparibPARP1VariesCellular[9]

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the potency of PARP1 inhibitors like this compound.

PARP1 Enzymatic Activity Assay (Colorimetric)

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1, which is then detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding)

  • Plate reader

Protocol:

  • Plate Coating: Coat a 96-well microplate with 10 µg/mL Histone H1 in PBS overnight at 4°C. Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the wells with 3% BSA in PBST for 1 hour at room temperature. Wash the plate three times with PBST.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Assay Initiation: Add the this compound dilutions to the wells, followed by the reaction mixture. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection: Wash the plate three times with PBST. Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate three times with PBST. Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP1 Activity Assay (HTRF)

This homogeneous time-resolved fluorescence (HTRF) assay measures the level of PARylation in cells treated with a PARP1 inhibitor.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • DNA damaging agent (e.g., H2O2)

  • HTRF PARP1 assay kit (containing lysis buffer, acceptor, and donor antibodies)

  • 384-well low volume white microplate

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well cell culture plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-2 hours).

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., H2O2) to induce PARP1 activity and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Remove the culture medium and add the HTRF lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.

  • Lysate Transfer: Transfer the cell lysates to a 384-well low volume white microplate.

  • Reagent Addition: Add the premixed HTRF detection reagents (acceptor and donor antibodies) to each well.

  • Incubation: Incubate the plate at room temperature for 4 hours or overnight, protected from light.

  • Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each concentration of this compound. Calculate the IC50 value using a dose-response curve.[2]

Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines, particularly those with BRCA mutations.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436 [BRCA1-/-], Capan-1 [BRCA2-/-])

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well clear or opaque-walled microplate

  • Plate reader (luminescence, absorbance, or fluorescence)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours) to allow for effects on proliferation.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified by the reagent manufacturer to allow for signal development.

  • Data Acquisition: Read the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control for each concentration of this compound. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of the PARP1 inhibitor, this compound. By utilizing these enzymatic and cellular assays, researchers can effectively determine its potency, mechanism of action, and anti-proliferative effects, thereby facilitating its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays with Parp1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Parp1-IN-14, a potent PARP1 inhibitor, in various cell-based assays. The information is intended to guide researchers in accurately assessing the cellular effects of this compound.

Introduction

This compound is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1] PARP1 plays a critical role in repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality. This compound has demonstrated significant antiproliferative effects in cancer cell lines with BRCA1/2 mutations, such as MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient).[1]

These guidelines detail experimental procedures to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models. The protocols cover cell viability, apoptosis, cell cycle analysis, cellular PARP activity, and PARP trapping.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterCell LineValueReference
IC50 (PARP1 enzymatic activity) -0.6 ± 0.1 nM[1]
IC50 (Antiproliferative effect) MDA-MB-436 (BRCA1-/-)< 0.3 nM[1]
IC50 (Antiproliferative effect) Capan-1 (BRCA2-/-)< 0.3 nM[1]

Signaling Pathways and Experimental Workflow Diagrams

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

PARP1_Signaling_Pathway cluster_inhibition Inhibition cluster_synthetic_lethality Synthetic Lethality in BRCA-deficient cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR Synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork Trapped by inhibitor at SSB NAD NAD+ NAD->PARP1 Substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins Recruits Parp1_IN_14 This compound Parp1_IN_14->PARP1 Inhibits BER Base Excision Repair (BER) DNA_Repair_Proteins->BER Mediates BER->DNA_Damage Repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB Stalls and collapses Apoptosis Apoptosis DSB->Apoptosis Leads to Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cell-Based Assays start Seed MDA-MB-436 or Capan-1 cells incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (time dependent on assay) treatment->incubation2 viability Cell Viability Assay (e.g., MTS/XTT) incubation2->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation2->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubation2->cell_cycle parp_activity Cellular PARP Activity (ELISA) incubation2->parp_activity parp_trapping PARP Trapping Assay (Fluorescence Polarization) incubation2->parp_trapping

References

Application Notes and Protocols for In Vivo Evaluation of Parp1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-14 is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, including detailed experimental protocols and data presentation guidelines. While specific in vivo data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for evaluating potent PARP1 inhibitors in preclinical cancer models.

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

PARP1 is a nuclear enzyme that detects DNA single-strand breaks. Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.

PARP inhibitors, such as this compound, exert their anti-tumor effect through two primary mechanisms:

  • Catalytic Inhibition : By binding to the catalytic domain of PARP1, the inhibitor prevents the synthesis of PAR, thereby hindering the recruitment of DNA repair machinery.

  • PARP Trapping : The inhibitor stabilizes the interaction between PARP1 and the DNA, creating a cytotoxic PARP1-DNA complex. This "trapped" complex can stall replication forks, leading to the formation of double-strand breaks (DSBs).

In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cancer cells is known as synthetic lethality.

PARP1_Inhibition_Pathway PARP1 Inhibition and Synthetic Lethality Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP1_active PARP1 Activation SSB->PARP1_active PAR_synthesis PAR Synthesis PARP1_active->PAR_synthesis Repair_proteins Recruitment of Repair Proteins PAR_synthesis->Repair_proteins SSB_repair SSB Repair Repair_proteins->SSB_repair Cell_survival Cell Survival SSB_repair->Cell_survival SSB_cancer Single-Strand Break (SSB) PARP1_trapped Trapped PARP1-DNA Complex SSB_cancer->PARP1_trapped Parp1_IN_14 This compound Parp1_IN_14->PARP1_trapped Replication_fork_stall Replication Fork Stall PARP1_trapped->Replication_fork_stall DSB Double-Strand Break (DSB) Replication_fork_stall->DSB Failed_HR_repair Failed HR Repair DSB->Failed_HR_repair Apoptosis Apoptosis Failed_HR_repair->Apoptosis

Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.

In Vivo Experimental Design and Protocols

The following protocols outline a standard workflow for evaluating the in vivo efficacy, pharmacodynamics, and tolerability of this compound in a subcutaneous xenograft model.

Experimental Workflow

experimental_workflow In Vivo Experimental Workflow for this compound start Start cell_culture Cell Culture (e.g., BRCA-mutant cell line) start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_growth Tumor Growth to ~150-200 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle, this compound) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring pd_studies Pharmacodynamic (PD) Studies (Optional) treatment->pd_studies end_of_study End of Study monitoring->end_of_study pd_studies->end_of_study data_analysis Data Analysis & Reporting end_of_study->data_analysis finish Finish data_analysis->finish

Caption: A typical workflow for an in vivo xenograft study.

Protocol 1: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used method for assessing the anti-tumor activity of novel compounds.

Materials:

  • BRCA-mutant cancer cell line (e.g., Capan-1, MDA-MB-436)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or Nu/Nu)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors are palpable, measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

  • Treatment Administration: Prepare the dosing solutions of this compound in the appropriate vehicle. Administer the compound and vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified frequency (e.g., once or twice daily).

  • Efficacy Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the study. Body weight is a key indicator of treatment toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised for further analysis.

Protocol 2: Pharmacodynamic (PD) Analysis

PD studies are crucial to confirm that this compound is engaging its target and modulating the downstream pathway in vivo. This is typically assessed by measuring the levels of PAR in tumor tissue.

Materials:

  • Tumor-bearing mice from the efficacy study (satellite groups are recommended for PD analysis to avoid interfering with the efficacy endpoint)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and western blotting apparatus

  • Primary antibodies (anti-PAR, anti-PARP1, anti-actin or GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Sample Collection: At various time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each treatment group.

  • Tumor Excision and Lysis: Rapidly excise the tumors, snap-freeze in liquid nitrogen, and store at -80°C. For analysis, homogenize the frozen tumor tissue in lysis buffer and clear the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each tumor lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against PAR.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip and re-probe the membrane for PARP1 and a loading control (e.g., actin).

  • Data Analysis: Quantify the band intensities to determine the relative levels of PAR in the tumors of treated versus vehicle control mice. A significant reduction in PAR levels indicates target engagement by this compound.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle-QD, PO1500 ± 150-+2.5 ± 1.0
This compound10QD, PO750 ± 9050-1.2 ± 1.5
This compound30QD, PO300 ± 5080-3.0 ± 2.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Pharmacodynamic Modulation by this compound in Tumor Tissue
Treatment GroupDose (mg/kg)Time Post-Dose (hours)Relative PAR Levels (% of Vehicle) ± SEM
Vehicle-2100 ± 12
This compound30215 ± 5
This compound30825 ± 7
This compound302470 ± 10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for xenograft studies and pharmacodynamic analysis will enable researchers to assess the anti-tumor efficacy and target engagement of this potent PARP1 inhibitor. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for the preclinical development of novel cancer therapeutics.

Application Notes: Parp1-IN-14 in BRCA-Mutant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) system, playing a key role in the repair of DNA single-strand breaks (SSBs).[1][2][3] In cancer cells with mutations in the BReast CAncer (BRCA) genes 1 or 2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[4] This deficiency creates a specific vulnerability that can be exploited by PARP inhibitors through a concept known as synthetic lethality.[5][6][7][8] Parp1-IN-14 is a highly potent, small-molecule inhibitor of PARP1, demonstrating significant promise as a targeted therapy for BRCA-deficient cancers.[9]

Mechanism of Action: Synthetic Lethality

The primary mechanism of action for PARP inhibitors in BRCA-mutant cancers is synthetic lethality.[8][10] The process unfolds as follows:

  • PARP Inhibition : this compound binds to the catalytic domain of PARP1, preventing it from repairing naturally occurring SSBs.[8][9]

  • PARP Trapping : Potent inhibitors like this compound can also "trap" the PARP1 enzyme on the DNA at the site of the break. This trapped PARP1-DNA complex is a significant obstacle to DNA replication.[5][11]

  • SSB to DSB Conversion : During the S-phase of the cell cycle, when the cell attempts to replicate its DNA, the replication fork encounters the unrepaired SSBs and the trapped PARP1 complexes, causing the fork to collapse and creating more severe DSBs.[6][10]

  • Deficient DSB Repair : In healthy cells with functional BRCA1/2, these DSBs would be efficiently repaired by the high-fidelity HR pathway.[2] However, in BRCA-mutant cells, the HR pathway is compromised.[4]

  • Cell Death : The accumulation of irreparable DSBs leads to significant genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][12]

PARP_Inhibition_Pathway cluster_normal Normal Cell (BRCA Proficient) cluster_brca_mutant BRCA-Mutant Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 rep1 Replication Fork ssb1->rep1 Unrepaired SSB (if PARP inhibited) ber Base Excision Repair (BER) parp1->ber Recruits XRCC1 etc. ber->ssb1 SSB Repaired dsb1 Double-Strand Break (DSB) rep1->dsb1 Fork Collapse brca_wt BRCA1/2 Proficient dsb1->brca_wt hr Homologous Recombination (HR) brca_wt->hr repair1 High-Fidelity Repair hr->repair1 survival1 Cell Survival repair1->survival1 parpi This compound trapping PARP Trapping & Catalytic Inhibition parpi->trapping ssb2 Single-Strand Break (SSB) parp2 PARP1 ssb2->parp2 parp2->trapping rep2 Replication Fork trapping->rep2 Blocks Repair dsb2 Double-Strand Break (DSB) rep2->dsb2 Fork Collapse brca_mut BRCA1/2 Deficient dsb2->brca_mut hr_fail Homologous Recombination Failure brca_mut->hr_fail instability Genomic Instability hr_fail->instability apoptosis Apoptosis instability->apoptosis Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Culture BRCA-Mutant Cancer Cell Lines (e.g., MDA-MB-436, Capan-1) treatment Treat cells with a dose range of this compound and controls (e.g., DMSO) start->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis dna_damage DNA Damage Assay (e.g., γH2AX Staining) treatment->dna_damage analysis_via Calculate IC₅₀ values viability->analysis_via analysis_apop Quantify apoptotic cell populations apoptosis->analysis_apop analysis_dna Quantify DNA damage foci dna_damage->analysis_dna

References

Application Notes and Protocols: Inducing DNA Damage in Primary Cells with Parp1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Parp1-IN-14, a potent PARP1 inhibitor, to induce DNA damage in primary cells. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and robust experimental outcomes.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1][2] Inhibition of PARP1 enzymatic activity by small molecules like this compound prevents the recruitment of DNA repair machinery to the site of damage.[1] This leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 can lead to synthetic lethality and targeted cell death. However, in primary cells with proficient HR, treatment with a PARP1 inhibitor can be used to controllably induce DNA damage for research purposes, such as studying DNA repair mechanisms, cellular senescence, or for screening potential synergistic drug combinations.

This compound is a highly potent and selective inhibitor of PARP1. Understanding its application in primary cells is crucial for a variety of research and preclinical studies.

Mechanism of Action

This compound competitively binds to the NAD+ binding site of PARP1, inhibiting its catalytic activity. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand DNA breaks. The persistence of these unrepaired SSBs leads to replication fork collapse and the formation of DSBs, triggering downstream DNA damage signaling pathways.

PARP1_Inhibition_Pathway cluster_0 Cellular Environment DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Unrepaired_SSB Accumulation of Unrepaired SSBs PARP1->Unrepaired_SSB NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate SSB_Repair->DNA_damage Parp1_IN_14 This compound Parp1_IN_14->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB DDR Activation of DNA Damage Response (γ-H2AX, ATM/ATR) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis_Senescence Apoptosis or Senescence Cell_Cycle_Arrest->Apoptosis_Senescence

Caption: Signaling pathway of PARP1 inhibition by this compound leading to DNA damage.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Note that the cellular IC50 values were determined in cancer cell lines and may vary in primary cells.

ParameterValueCell Line/SystemReference
PARP1 IC50 0.6 ± 0.1 nMEnzymatic AssayMedChemExpress
MDA-MB-436 IC50 < 0.3 nMHuman Breast CancerMedChemExpress
Capan-1 IC50 < 0.3 nMHuman Pancreatic CancerMedChemExpress

Experimental Protocols

Protocol 1: Induction of DNA Damage in Primary Human Fibroblasts

This protocol describes the treatment of primary human fibroblasts (e.g., IMR-90) with this compound to induce DNA damage.

Materials:

  • Primary human fibroblasts (e.g., IMR-90)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates/flasks

  • Reagents for downstream analysis (e.g., Comet Assay kit, antibodies for γ-H2AX staining)

Procedure:

  • Cell Seeding:

    • Culture primary human fibroblasts in appropriate cell culture vessels until they reach 70-80% confluency.

    • Trypsinize the cells and seed them at a desired density in new culture plates (e.g., 6-well plates or plates with coverslips for immunofluorescence). Allow cells to attach and resume proliferation for 24 hours.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting concentration range is 1 nM to 1 µM. A vehicle control (DMSO) at the same final concentration as the highest this compound concentration should be included.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired duration. A typical time course could be 24, 48, and 72 hours.

  • Harvesting and Downstream Analysis:

    • After the incubation period, proceed with the desired downstream analysis to assess DNA damage.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 DNA Damage Assessment cluster_3 Data Analysis Start Start: Primary Fibroblast Culture Seed Seed Cells in Plates Start->Seed Prepare_Drug Prepare this compound Dilutions Seed->Prepare_Drug Treat Treat Cells (e.g., 24-72h) Prepare_Drug->Treat Comet_Assay Comet Assay Treat->Comet_Assay gH2AX_Staining γ-H2AX Staining Treat->gH2AX_Staining Cell_Cycle_Analysis Cell Cycle Analysis Treat->Cell_Cycle_Analysis Quantify_Damage Quantify DNA Damage Comet_Assay->Quantify_Damage gH2AX_Staining->Quantify_Damage Analyze_Cycle Analyze Cell Cycle Profiles Cell_Cycle_Analysis->Analyze_Cycle Interpret Interpret Results Quantify_Damage->Interpret Analyze_Cycle->Interpret

Caption: Experimental workflow for inducing and assessing DNA damage in primary cells.

Protocol 2: Assessment of DNA Damage by Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated and control cells from Protocol 1

  • Comet Assay Kit (containing LMAgarose, Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer, and DNA stain)

  • Microscope slides

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope

Procedure:

  • Cell Harvesting:

    • Gently trypsinize and resuspend the treated and control cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix the cell suspension with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide.

    • Allow the agarose to solidify at 4°C for 10-30 minutes.

  • Cell Lysis:

    • Immerse the slides in Lysis Solution and incubate at 4°C for 30-60 minutes.

  • Alkaline Unwinding:

    • Immerse the slides in Alkaline Unwinding Solution for 20-60 minutes at room temperature in the dark.

  • Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.

    • Apply voltage (typically 1 V/cm) for 20-30 minutes.

  • Staining and Visualization:

    • Gently rinse the slides with a neutralization buffer and then with distilled water.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide) provided in the kit.

    • Visualize the slides using a fluorescence microscope. Damaged DNA will migrate further, creating a "comet tail."

  • Data Analysis:

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software (e.g., ImageJ with a Comet Assay plugin).

Protocol 3: Assessment of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is an early marker of DNA double-strand breaks.

Materials:

  • Treated and control cells grown on coverslips from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-conjugated anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the coverslips with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

    • The next day, wash the coverslips three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of distinct γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DSBs.

Troubleshooting

IssuePossible CauseSolution
High background in γ-H2AX staining Insufficient blocking or washing.Increase blocking time and/or the number of wash steps. Use PBS with 0.05% Tween-20 (PBST) for washing.
No or weak γ-H2AX signal Antibody concentration too low; incubation time too short; inefficient permeabilization.Optimize primary and secondary antibody concentrations and incubation times. Ensure permeabilization step is sufficient.
High cell death at low this compound concentrations Primary cells are highly sensitive; incorrect stock concentration.Perform a dose-response curve with a wider and lower concentration range. Verify the concentration of the stock solution.
Inconsistent Comet Assay results Variation in cell handling; electrophoresis conditions.Ensure all cell samples are handled consistently on ice. Maintain constant temperature and voltage during electrophoresis.

Conclusion

This compound is a valuable tool for inducing DNA damage in primary cells for a variety of research applications. The protocols outlined above provide a framework for conducting these experiments and assessing the cellular response. It is recommended to optimize concentrations and incubation times for each specific primary cell type and experimental question. Careful execution of these protocols will yield reliable and informative data for advancing our understanding of DNA damage and repair processes.

References

Protocol for Assessing Parp1-IN-14 Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway. Its inhibition has emerged as a promising therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Parp1-IN-14 is a highly potent and selective inhibitor of PARP1, demonstrating significant anti-proliferative effects in cancer cell lines harboring BRCA1/2 mutations. This document provides a comprehensive protocol for assessing the induction of apoptosis by this compound, a critical step in evaluating its therapeutic potential.

The assessment of apoptosis is multifaceted, involving the detection of early and late apoptotic markers, as well as the analysis of key protein players in the apoptotic signaling cascade. This protocol outlines three fundamental assays: a cell viability assay to determine the cytotoxic concentration, Annexin V/Propidium Iodide (PI) staining for the quantification of apoptotic and necrotic cells via flow cytometry, and Western blotting for the detection of PARP1 cleavage, a hallmark of caspase-dependent apoptosis.

Mechanism of Action: this compound inhibits the catalytic activity of PARP1, which is crucial for the repair of single-strand DNA breaks. In cells with compromised homologous recombination, such as BRCA1/2-mutant cancers, the accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of double-strand breaks. This overwhelming DNA damage triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Data Presentation

The following tables provide illustrative quantitative data for the effects of this compound on apoptosis. This data is representative of the expected outcomes when using a potent PARP1 inhibitor in sensitive cell lines, such as those with BRCA mutations.

Table 1: Cell Viability (IC50) of this compound

Cell LineGenotypeThis compound IC50 (nM)
MDA-MB-436BRCA1 -/-< 0.3
Capan-1BRCA2 -/-< 0.3

Note: The IC50 values indicate the concentration of this compound required to inhibit the growth of 50% of the cell population. The potent low nanomolar activity is characteristic of this inhibitor in BRCA-deficient cell lines.[1]

Table 2: Apoptosis Induction by this compound in MDA-MB-436 Cells (Annexin V/PI Staining)

Treatment Concentration (nM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle Control)5.2 ± 1.12.1 ± 0.5
115.8 ± 2.55.4 ± 1.2
1035.2 ± 4.112.8 ± 2.3
10062.5 ± 5.825.1 ± 3.9

Note: Data are presented as mean ± standard deviation from three independent experiments. A clear dose-dependent increase in the percentage of apoptotic cells is expected.

Table 3: Quantification of Cleaved PARP1 by Western Blot in Capan-1 Cells

Treatment Concentration (nM)Fold Increase in Cleaved PARP1 (89 kDa)
0 (Vehicle Control)1.0
13.5 ± 0.8
108.2 ± 1.5
10015.6 ± 2.9

Note: Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control. A significant increase in the cleaved form of PARP1 is a strong indicator of caspase activation and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

Materials:

  • This compound

  • MDA-MB-436 or Capan-1 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • MDA-MB-436 or Capan-1 cells

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (based on the IC50 value) for 48 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2][3][4][5]

Western Blot for PARP1 Cleavage

This protocol detects the cleavage of PARP1, a downstream event of caspase activation in apoptosis.

Materials:

  • This compound

  • MDA-MB-436 or Capan-1 cells

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP1 (recognizing both full-length and cleaved forms)

  • Primary antibody against β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system. The full-length PARP1 will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

  • Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

Visualizations

PARP1_Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Inhibition cluster_2 Consequences cluster_3 Apoptotic Cascade DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Activates Parp1_IN_14 This compound Parp1_IN_14->PARP1 Inhibits Replication_Fork_Collapse Replication Fork Collapse (in BRCA-deficient cells) PARP1->Replication_Fork_Collapse Repair Blocked DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Bax_Bak_Activation Bax/Bak Activation DSB->Bax_Bak_Activation Triggers Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome Caspase_9_Activation Caspase-9 Activation Apoptosome->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation PARP1_Cleavage PARP1 Cleavage Caspase_3_Activation->PARP1_Cleavage Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: PARP1-mediated apoptosis signaling pathway.

Experimental_Workflow cluster_assays Apoptosis Assessment Assays Start Start: Cell Culture (MDA-MB-436 or Capan-1) Treatment Treat with this compound (Various Concentrations) Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Flow_Cytometry Annexin V/PI Staining & Flow Cytometry Incubation->Flow_Cytometry Western_Blot Western Blot for Cleaved PARP1 Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Apoptotic Induction Data_Analysis->Conclusion

Caption: Experimental workflow for assessing apoptosis.

Logical_Relationship cluster_endpoints Measured Endpoints Hypothesis Hypothesis: This compound induces apoptosis in BRCA-deficient cancer cells. Experiment_Design Experimental Design: - Dose-response treatment - Time-course analysis Hypothesis->Experiment_Design Cytotoxicity Cytotoxicity (IC50) Experiment_Design->Cytotoxicity Apoptosis_Quantification Apoptosis Quantification (Annexin V+/PI+ cells) Experiment_Design->Apoptosis_Quantification Biochemical_Marker Biochemical Marker (Cleaved PARP1) Experiment_Design->Biochemical_Marker Data_Integration Data Integration and Analysis Cytotoxicity->Data_Integration Apoptosis_Quantification->Data_Integration Biochemical_Marker->Data_Integration Conclusion Conclusion: Confirmation of apoptosis induction and mechanism of action. Data_Integration->Conclusion

Caption: Logical relationship of the assessment protocol.

References

Application Notes and Protocols for Parp1-IN-14 Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo efficacy data and detailed xenograft protocols for Parp1-IN-14 have not been made publicly available in peer-reviewed literature. The following application notes and protocols are therefore based on established methodologies and data from studies of other potent PARP1 inhibitors with similar mechanisms of action. These should be considered as a comprehensive guide to be adapted for the specific experimental needs of this compound.

Introduction

This compound is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway.[1] PARP inhibitors have emerged as a promising class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The mechanism of action relies on the concept of synthetic lethality, where the inhibition of PARP1 in HRR-deficient cells leads to an accumulation of DNA double-strand breaks and subsequent cell death. Furthermore, PARP inhibitors can "trap" PARP1 on DNA, creating cytotoxic complexes that disrupt DNA replication.[2][3]

These application notes provide a framework for evaluating the anti-tumor efficacy of this compound in preclinical xenograft mouse models.

Data Presentation: Efficacy of Potent PARP1 Inhibitors in Xenograft Models

The following tables summarize representative quantitative data from xenograft studies using potent PARP1 inhibitors, which can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Single-Agent Efficacy of PARP Inhibitors in BRCA-Deficient Xenograft Models

CompoundCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) (%)Reference
OlaparibTriple-Negative Breast CancerSUM149PT (BRCA1-mutant)50 mg/kg, p.o., b.i.d.32[4]
TalazoparibTriple-Negative Breast CancerSUM149PT (BRCA1-mutant)0.33 mg/kg, p.o., q.d.35[4]
Saruparib (AZD5305)Breast Cancer PDXVHIO-081 (BRCA1-mutant)1 mg/kg, p.o., q.d.>100 (tumor regression)N/A
NiraparibOvarian CancerOVCAR-850 mg/kg, p.o., q.d.Significant TGIN/A

p.o. = oral administration; b.i.d. = twice daily; q.d. = once daily; PDX = Patient-Derived Xenograft

Table 2: Combination Therapy Efficacy of PARP Inhibitors in Xenograft Models

PARP InhibitorCombination AgentCancer TypeXenograft ModelDosing RegimenOutcomeReference
VeliparibCisplatinNon-Small Cell Lung CancerCalu6-FP6Veliparib: 200 mg/kg/day, b.i.d.; Cisplatin: 6 mg/kg, i.v., onceSynergistic tumor growth inhibition[5]
TalazoparibCarboplatinTriple-Negative Breast CancerOrthotopicConcomitant dosingSynergistic inhibition of tumor growth[6]
OlaparibTemozolomideMelanomaPatient-Derived XenograftNot specifiedAttenuated distant metastasis[6]

i.v. = intravenous administration

Experimental Protocols

The following are detailed protocols for conducting a xenograft study to evaluate the efficacy of this compound. These are generalized and should be optimized for the specific cell line and research question.

Cell Line and Culture
  • Cell Line Selection: Choose a cancer cell line with a known DNA damage repair deficiency (e.g., BRCA1/2 mutation, ATM mutation) to leverage the synthetic lethality mechanism of PARP inhibitors. Examples include MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cells, which have shown in vitro sensitivity to this compound.[1] A proficient cell line should be used as a control.

  • Cell Culture: Culture the selected cell lines in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are free from mycoplasma contamination.

Xenograft Mouse Model Establishment
  • Animal Model: Use immunodeficient mice, such as athymic nude mice or SCID mice, to prevent rejection of the human tumor xenografts.

  • Tumor Cell Implantation:

    • Harvest cultured tumor cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to enhance tumor take rate and growth.

    • Subcutaneously inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

This compound Treatment
  • Drug Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration of PARP inhibitors is a suspension in 0.5% methylcellulose.

  • Dosing and Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Based on data from other potent PARP inhibitors, a starting dose for this compound could be in the range of 1-10 mg/kg, administered orally once or twice daily. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD).

    • The control group should receive the vehicle only.

    • Administer the treatment for a predetermined period, typically 21-28 days.

Efficacy Evaluation
  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of PARP1's role in DNA single-strand break (SSB) repair. In cells with deficient homologous recombination repair (HRR), this leads to the accumulation of double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality.

PARP1_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 This compound Action cluster_2 Cellular Consequences in HRR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER activates Replication_Fork_Collapse Replication Fork Collapse BER->Replication_Fork_Collapse (blocked) Parp1_IN_14 This compound Parp1_IN_14->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HRR Homologous Recombination Repair (Deficient) DSB->HRR (impaired) Apoptosis Apoptosis / Cell Death HRR->Apoptosis Xenograft_Workflow cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment & Evaluation Cell_Culture 1. Cell Culture (HRR-deficient & proficient lines) Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. This compound / Vehicle Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

References

Application Notes and Protocols: Combining Parp1-IN-14 with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining the selective PARP1 inhibitor, Parp1-IN-14, with standard-of-care chemotherapy agents. The focus is on synergistic interactions, experimental protocols for evaluation, and the underlying signaling pathways.

Disclaimer: Limited direct experimental data exists for this compound in combination therapies. The following data and protocols are based on studies with other potent PARP1 inhibitors, such as olaparib and veliparib, and are intended to serve as a guide for designing and interpreting experiments with this compound.

Introduction to this compound Combination Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 by agents like this compound leads to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2]

Combining this compound with DNA-damaging chemotherapy agents can potentiate their cytotoxic effects. This synergy arises from a multi-pronged assault on DNA integrity and repair mechanisms. Chemotherapy agents induce a variety of DNA lesions, and the concurrent inhibition of PARP1-mediated repair can lead to an overwhelming level of DNA damage, triggering apoptosis.

Data Presentation: Synergistic Effects of PARP1 Inhibitors with Chemotherapy Agents

The following tables summarize quantitative data from preclinical studies on the combination of PARP1 inhibitors with cisplatin, temozolomide, and doxorubicin in various cancer cell lines. This data can be used as a reference for expected synergistic effects when combining this compound with these agents.

Table 1: Combination of PARP1 Inhibitors with Cisplatin

Cell LineCancer TypePARP1 InhibitorCisplatin IC50 (µM) (Single Agent)Combination IC50 (µM) (Cisplatin)Combination Index (CI)Reference
HCC827Non-Small Cell Lung CancerOlaparib~5~1< 0.7[3]
PC9Non-Small Cell Lung CancerOlaparib~4~0.8< 0.7[3]
A549Non-Small Cell Lung CancerOlaparib>10>10> 1.0[3]
HeLaCervical CancerUnspecified PARP InhibitorNot SpecifiedSignificantly LowerNot Specified[4][5]
PC-3Prostate CancerUnspecified PARP InhibitorNot SpecifiedSignificantly LowerNot Specified[4][5]

Table 2: Combination of PARP1 Inhibitors with Temozolomide

Cell LineCancer TypePARP1 InhibitorTemozolomide IC50 (µM) (Single Agent)Combination IC50 (µM) (Temozolomide)SynergyReference
U251 MGGlioblastomaOlaparib~100< 50Synergistic[6]
U87 MGGlioblastomaOlaparib> 200~100Synergistic[6]
Ewing's Sarcoma Cell LinesEwing's SarcomaOlaparibNot SpecifiedPotentiatedSynergistic[7]

Table 3: Combination of PARP1 Inhibitors with Doxorubicin

Cancer TypePARP1 InhibitorDoxorubicin CombinationEffectReference
Recurrent Gynecologic CancerVeliparibPegylated Liposomal DoxorubicinEnhanced anti-tumor activity[8]
Triple-Negative Breast CancerVeliparibPegylated Liposomal DoxorubicinEnhanced anti-tumor activity[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Chemotherapy agent (e.g., cisplatin, temozolomide, doxorubicin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for each agent alone and in combination. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and a chemotherapy agent, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture medium to include floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • This compound formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, and the combination).

  • Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the synergistic interaction of this compound with chemotherapy agents and a typical experimental workflow for evaluating these combinations.

Signaling Pathway: Synergy of this compound and DNA Damaging Agents

Synergy_Pathway Chemo Induces DNA Damage (SSBs, DSBs, Adducts) SSB Single-Strand Breaks (SSBs) Chemo->SSB generates DSB Double-Strand Breaks (DSBs) Chemo->DSB generates ParpInhib Inhibits PARP1 BER Base Excision Repair (BER) ParpInhib->BER blocks HR Homologous Recombination (HR) Apoptosis Apoptosis SSB->BER repaired by ReplicationForkCollapse Replication Fork Collapse SSB->ReplicationForkCollapse leads to DSB->HR repaired by DSB->Apoptosis triggers ReplicationForkCollapse->DSB generates

Caption: Synergy of this compound with DNA damaging agents.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: This compound synergizes with chemotherapy CellViability Cell Viability Assays (e.g., MTT) start->CellViability ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellViability->ApoptosisAssay Confirm apoptosis induction Mechanism Mechanistic Studies (e.g., Western Blot for DNA damage markers) ApoptosisAssay->Mechanism Investigate mechanism Xenograft Tumor Xenograft Model Mechanism->Xenograft Validate in vivo Efficacy Evaluate Anti-Tumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Assess Toxicity (Body Weight, Clinical Signs) Xenograft->Toxicity conclusion Conclusion: Combination is synergistic and effective in vivo Efficacy->conclusion Toxicity->conclusion

Caption: Preclinical workflow for evaluating combination therapy.

References

Application Notes and Protocols for PARP1 Inhibition by Parp1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) by the potent inhibitor Parp1-IN-14 using Western blot analysis. It includes a summary of quantitative data, a step-by-step experimental protocol, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to PARP1 and its Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.[1] In response to DNA single-strand breaks, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits DNA repair machinery to the site of damage.

PARP inhibitors, such as this compound, are a class of targeted therapies that block the catalytic activity of PARP1. This inhibition leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP1 can induce synthetic lethality, leading to selective cancer cell death.

This compound is a highly potent and selective inhibitor of PARP1. Its efficacy can be assessed by examining the reduction of PAR formation and the induction of apoptosis, for which cleaved PARP1 is a well-established marker.

Quantitative Data

The following table summarizes the inhibitory potency of this compound. This data is essential for determining the appropriate concentration range for cellular assays.

CompoundTargetIC50 (nM)Cell-based IC50 (nM) in BRCA-deficient cells
This compoundPARP10.6 ± 0.1< 0.3 (MDA-MB-436, Capan-1)

Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. The cell-based IC50 indicates the potency in a cellular context, which can be influenced by factors such as cell permeability and off-target effects.

Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Replication_Fork Replication Fork PARP1->Replication_Fork unrepaired SSB leads to NAD NAD+ NAD->PARP1 DNA_Repair DNA Repair Protein Recruitment PAR->DNA_Repair recruits SSB_Repair SSB Repair DNA_Repair->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Parp1_IN_14 This compound Parp1_IN_14->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA repair and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to evaluate the effect of this compound on PARP1 activity and apoptosis induction.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., MDA-MB-436, Capan-1) start->cell_culture lysis 2. Cell Lysis (RIPA buffer with inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-PARP1, Anti-cleaved PARP1, Anti-PAR) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of PARP1 inhibition.

Materials and Reagents
  • Cell Lines: MDA-MB-436 (BRCA1 mutant) or Capan-1 (BRCA2 mutant) are recommended.

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • Add fresh before use: Protease and phosphatase inhibitor cocktail.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (2X)

  • Tris-Glycine SDS-PAGE Gels

  • PVDF Membrane

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-PARP1 (detects full-length and cleaved PARP1)

    • Rabbit anti-cleaved PARP1 (Asp214)

    • Mouse anti-PAR (poly ADP-ribose)

    • Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate

Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours). To induce PARP1 activity, a DNA damaging agent like H₂O₂ (e.g., 200 µM for 10 minutes) can be used as a positive control for PAR formation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add an equal volume of 2X Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) into the wells of a Tris-Glycine SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with TBST.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).

Expected Results

  • PAR Levels: A significant decrease in the levels of poly(ADP-ribose) should be observed in cells treated with this compound, particularly in cells co-treated with a DNA damaging agent.

  • Cleaved PARP1: An increase in the 89 kDa cleaved fragment of PARP1 should be observed in a dose- and time-dependent manner in cells treated with this compound, indicating the induction of apoptosis.

  • Total PARP1: The levels of full-length PARP1 (116 kDa) may decrease as it is cleaved.

Data Presentation

The quantitative results from the densitometric analysis should be presented in a clear and organized table.

TreatmentConcentration (nM)Relative PAR Intensity (Normalized to Loading Control)Relative Cleaved PARP1 Intensity (Normalized to Loading Control)
Vehicle (DMSO)-1.00Basal Level
This compound0.1
This compound1
This compound10
This compound100
Positive Control (e.g., Staurosporine)-N/A

References

Application Notes and Protocols for Immunofluorescence Staining of γH2AX following Parp1-IN-14 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1][2] Inhibition of PARP1 by small molecules such as Parp1-IN-14 prevents the repair of SSBs. When the DNA replication machinery encounters these unrepaired SSBs, it can lead to the collapse of the replication fork and the formation of more cytotoxic DNA double-strand breaks (DSBs).[1][3]

The formation of DSBs triggers a cellular DNA damage response (DDR), a key event of which is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[3][4] This phosphorylation event is one of the earliest markers of DSB formation and serves as a scaffold to recruit a multitude of DNA repair proteins to the site of damage, forming distinct nuclear foci.[1][4] The quantification of γH2AX foci through immunofluorescence staining is a widely accepted and sensitive method to assess the extent of DNA damage induced by various agents, including PARP inhibitors.[3]

These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX in cells treated with the PARP1 inhibitor, this compound. This method allows for the visualization and quantification of DNA damage, providing a valuable tool for researchers in the fields of cancer biology, drug development, and DNA repair.

Principle of the Assay

Following treatment of cells with this compound, the resulting DSBs trigger the phosphorylation of H2AX. This protocol utilizes a primary antibody specific for the phosphorylated serine 139 of H2AX (anti-γH2AX). A fluorescently labeled secondary antibody is then used to detect the primary antibody. The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclear DNA. The fluorescently labeled γH2AX foci can then be visualized and quantified using fluorescence microscopy. The number of γH2AX foci per nucleus is directly proportional to the number of DSBs, providing a quantitative measure of the DNA damage induced by this compound.

Data Presentation

The following table represents hypothetical quantitative data that could be obtained from an experiment measuring γH2AX foci formation after treatment with this compound. This data is for illustrative purposes to demonstrate how results can be presented.

Treatment GroupConcentration (µM)Treatment Duration (hours)Average γH2AX Foci per Cell (± SD)
Vehicle Control (DMSO)-242.5 ± 1.1
This compound0.1248.7 ± 2.3
This compound12425.4 ± 5.8
This compound102448.1 ± 9.2
Positive Control (Etoposide)10255.3 ± 10.5

Experimental Protocols

Materials and Reagents

  • Cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass coverslips (sterile)

  • 6-well or 12-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.2-0.3% in PBS

  • Bovine Serum Albumin (BSA), 3-5% in PBS (Blocking Buffer)

  • Primary antibody: Mouse anti-γH2AX (Ser139) monoclonal antibody (e.g., Millipore Sigma, Cat. No. 05-636)

  • Secondary antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 488 or 594 conjugate

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure

1. Cell Culture and Treatment

  • Culture cells on sterile glass coverslips in 6-well or 12-well plates until they reach the desired confluency (typically 50-70%).

  • Prepare stock solutions of this compound in DMSO.

  • Dilute this compound to the desired final concentrations in pre-warmed cell culture medium. Include a vehicle control (DMSO) and a positive control for DNA damage (e.g., Etoposide).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a CO2 incubator.

2. Fixation and Permeabilization

  • After treatment, aspirate the medium and wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA in PBS to each well and incubate for 15-30 minutes at room temperature.[5][6]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by adding 0.2-0.3% Triton X-100 in PBS to each well and incubate for 10-30 minutes at room temperature.[5][6]

  • Wash the cells three times with PBS for 5 minutes each.

3. Blocking and Antibody Incubation

  • Block non-specific antibody binding by adding Blocking Buffer (3-5% BSA in PBS) to each well and incubate for 30-60 minutes at room temperature.[5][6]

  • Dilute the primary anti-γH2AX antibody in Blocking Buffer to the recommended concentration (e.g., 1:200 to 1:1000).[5][6]

  • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

  • Incubate overnight at 4°C in a humidified chamber.[5][6]

  • The next day, wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorescently labeled secondary antibody in Blocking Buffer to the recommended concentration (e.g., 1:200 to 1:1000).[5][6]

  • Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

  • Incubate for 1-2 hours at room temperature, protected from light.[5][6]

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

4. Counterstaining and Mounting

  • Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.

  • Wash the cells twice with PBS.

  • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

  • Seal the edges of the coverslips with nail polish to prevent drying.

  • Store the slides at 4°C in the dark until imaging.

5. Image Acquisition and Analysis

  • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the fluorophore of the secondary antibody (e.g., green for Alexa Fluor 488 or red for Alexa Fluor 594).

  • Capture images from multiple random fields for each treatment condition.

  • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

  • Calculate the average number of foci per cell for each treatment group and perform statistical analysis.

Visualizations

PARP1_inhibition_pathway cluster_0 Cellular Processes DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork DNA Replication Fork DNA_SSB->Replication_Fork encountered by BER Base Excision Repair (BER) PARP1->BER initiates Parp1_IN_14 This compound Parp1_IN_14->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB leads to H2AX H2AX DSB->H2AX activates ATM/ATR which phosphorylates gamma_H2AX γH2AX (pS139) H2AX->gamma_H2AX DDR DNA Damage Response (DDR) gamma_H2AX->DDR recruits factors for

Caption: PARP1 inhibition leads to γH2AX formation.

Immunofluorescence_Workflow start Start: Seed Cells on Coverslips treatment Treat with this compound start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with anti-γH2AX Primary Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mounting Mount Coverslips on Slides dapi->mounting imaging Image with Fluorescence Microscope mounting->imaging analysis Analyze and Quantify Foci imaging->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for γH2AX immunofluorescence.

References

Troubleshooting & Optimization

Technical Support Center: Parp1-IN-14 Solubility and In Vivo Vehicle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp1-IN-14. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers and drug development professionals in successfully utilizing this compound for in vivo studies, with a focus on addressing solubility challenges and vehicle selection.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Q2: What is a suitable vehicle for in vivo administration of this compound?

A2: A validated in vivo vehicle for this compound has not been explicitly reported. The selection of a vehicle will depend on the route of administration (e.g., oral, intraperitoneal, intravenous) and the required dosage. For hydrophobic compounds like many PARP inhibitors, common vehicle formulations include:

  • A co-solvent system: A primary organic solvent like DMSO to dissolve the compound, followed by dilution with a secondary aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent low to minimize toxicity. For instance, the final DMSO concentration for in vivo mouse studies should ideally be kept around 1% v/v.[2]

  • Oil-based vehicles: For oral or intraperitoneal administration, corn oil, olive oil, or sesame oil can be used for highly lipophilic drugs.[2]

  • Specialized formulations: To improve bioavailability and reduce toxicity, nanoparticle-based delivery systems, such as nano-liposomes or polymeric nanoparticles, have been successfully used for other PARP inhibitors like Olaparib and Talazoparib.[3][4][5]

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, start by dissolving this compound in a suitable organic solvent in which it is highly soluble, such as DMSO. For other PARP inhibitors, stock solutions are often prepared at concentrations of 5 mM, 10 mM, or 20 mM in DMSO.[6] It is advisable to use gentle warming and vortexing to aid dissolution. Once dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Are there any known toxicities associated with common vehicles?

A4: Yes, the vehicle itself can have toxic effects. DMSO can be toxic at higher concentrations.[2][7] Propylene glycol and polyethylene glycol (PEG) are generally well-tolerated but can also cause toxicity at high doses.[2] Oil-based vehicles are suitable for certain routes of administration but not for intravenous injection.[2] It is essential to include a vehicle-only control group in your in vivo experiments to assess any effects of the vehicle on its own.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: this compound is not dissolving in the chosen solvent.
  • Question: I am having difficulty dissolving this compound. What can I do?

  • Answer:

    • Increase Sonication/Vortexing Time: Ensure you have vortexed or sonicated the solution for an adequate amount of time.

    • Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath).

    • pH Adjustment: For some compounds, adjusting the pH can improve solubility. For a similar compound, adjusting the pH to 2 with HCl was suggested.[1]

    • Try a Different Solvent: If the compound remains insoluble, you may need to test a different primary organic solvent (e.g., DMF, ethanol).

    • Refer to the diagram below for a systematic approach to solubility testing.

Issue 2: The prepared formulation for in vivo injection is cloudy or shows precipitation.
  • Question: My this compound formulation is not a clear solution after diluting the stock with an aqueous buffer. What should I do?

  • Answer:

    • Reduce Final Concentration: The compound may be precipitating out of solution because its solubility limit in the final vehicle composition has been exceeded. Try preparing a more dilute final formulation.

    • Increase Co-solvent Percentage: You might need to slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final vehicle. However, be mindful of the potential for increased toxicity.

    • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, can help to maintain the compound in solution.

    • Consider a Suspension: If a clear solution cannot be achieved, you may need to prepare a homogenous suspension for administration. This will require vigorous vortexing immediately before each injection to ensure consistent dosing.

    • Explore Alternative Formulations: If precipitation remains an issue, consider more advanced formulations like lipid-based nanoparticles, which have been shown to improve the solubility and delivery of other hydrophobic PARP inhibitors.[3][4][5]

Data Presentation

Table 1: Solubility Testing Template for this compound
SolventTemperature (°C)Sonication/WarmingVisual Observation (Clear/Cloudy/Precipitate)Estimated Solubility (mg/mL)
DMSORoom TemperatureVortexing
DMSO37°CWater Bath
EthanolRoom TemperatureVortexing
10% DMSO in SalineRoom TemperatureVortexing
5% DMSO / 5% Tween® 80 in PBSRoom TemperatureVortexing
Corn OilRoom TemperatureVortexing

Instructions: Use this table to record the results of your empirical solubility tests. This will help in selecting the most appropriate solvent system for your in vivo studies.

Table 2: Common In Vivo Vehicle Formulations for Hydrophobic Compounds
Vehicle CompositionPrimary SolventSecondary VehicleAdditivesRoute of Administration
Co-solvent SystemDMSO, EthanolSaline, PBS-IP, IV, Oral
Oil-based Vehicle-Corn oil, Sesame oil-IP, Oral
Emulsion/SuspensionDMSOSaline, PBSTween® 80, Cremophor® ELIP, Oral
Nanoparticle Formulation-Aqueous BufferLipids, PolymersIV, IP

This table provides a summary of common vehicle formulations that can be adapted for this compound based on the experimental requirements.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment of this compound
  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has dissolved, add another measured volume of the solvent and repeat the process until precipitation is observed. This will give an estimate of the saturation solubility.

  • If the compound has not dissolved, try gentle warming (e.g., 37°C for 10-15 minutes) and/or sonication.

  • Record all observations in a table similar to Table 1.

Protocol 2: Preparation of a Co-solvent Vehicle for In Vivo Administration
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure the compound is fully dissolved.

  • In a separate sterile tube, prepare the final vehicle by mixing the components in the desired ratio. For example, to prepare a vehicle with 10% DMSO in saline:

    • Pipette 100 µL of DMSO into 900 µL of sterile saline.

  • To prepare the final dosing solution, dilute the this compound stock solution with the pre-mixed vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution from a 50 mg/mL stock, you would add 20 µL of the stock solution to 980 µL of the 10% DMSO/saline vehicle.

  • Vortex the final dosing solution thoroughly before administration.

  • Important: Always prepare a vehicle-only control using the same final concentrations of all components, but without the this compound.

Signaling Pathways and Experimental Workflows

Troubleshooting_Vehicle_Selection cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Vehicle Formulation cluster_2 Phase 3: Troubleshooting & Refinement Start Start: Need to formulate This compound for in vivo study SolubilityTest Perform small-scale solubility tests (DMSO, Ethanol, etc.) Start->SolubilityTest IsSoluble Is the compound soluble in a biocompatible solvent at the desired concentration? SolubilityTest->IsSoluble IsSoluble->SolubilityTest No, try another solvent PrepareCoSolvent Prepare a co-solvent system (e.g., DMSO/Saline) IsSoluble->PrepareCoSolvent Yes TestDilution Test dilution of stock solution in aqueous vehicle PrepareCoSolvent->TestDilution IsClear Is the final formulation a clear solution? TestDilution->IsClear AddSurfactant Consider adding a surfactant (e.g., Tween® 80) IsClear->AddSurfactant No, precipitation observed FinalFormulation Final Formulation Ready for In Vivo Dosing with Vehicle Control IsClear->FinalFormulation Yes AddSurfactant->TestDilution Re-test ConsiderSuspension Prepare a homogenous suspension AddSurfactant->ConsiderSuspension Still precipitates AlternativeFormulation Explore alternative formulations (e.g., nanoparticles) ConsiderSuspension->AlternativeFormulation Suspension not feasible ConsiderSuspension->FinalFormulation Proceed with caution AlternativeFormulation->FinalFormulation Advanced option

A troubleshooting workflow for selecting and preparing a suitable in vivo vehicle for this compound.

References

Technical Support Center: Optimizing Parp1-IN-14 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively optimize the concentration of Parp1-IN-14 in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1][2]

Mechanism of Action:

  • DNA is constantly under threat from various agents that cause damage, such as SSBs.[1]

  • PARP1 detects these SSBs and binds to the damaged site. Upon binding, it becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nearby proteins.[1][3][4]

  • These PAR chains act as a scaffold, recruiting other DNA repair proteins to the site to fix the break.[1][5]

  • This compound binds to the catalytic domain of PARP1, preventing the synthesis of PAR.[5]

  • Without PAR chains, the repair machinery is not recruited efficiently. The unrepaired SSB can then collide with a replication fork during cell division, leading to a more lethal DNA double-strand break (DSB).[3][6]

  • In cancer cells with defects in repairing DSBs (e.g., those with BRCA1/2 mutations), this accumulation of damage leads to cell death, a concept known as synthetic lethality.[6]

cluster_0 Standard DNA Repair Pathway cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to DNA and is Activated DNA_Damage->PARP1_Activation PARylation PARP1 Synthesizes PAR Chains (PARylation) PARP1_Activation->PARylation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARylation->DSB Repair DNA Repair Recruitment->Repair Inhibitor This compound Block Inhibitor->Block Block->PARylation Inhibition Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis

Caption: Mechanism of PARP1 inhibition by this compound.

Q2: What is a recommended starting concentration for this compound in a new cell line?

A good starting point is to perform a dose-response experiment covering a wide range of concentrations, logarithmically spaced from approximately 0.1 nM to 1 µM .

This compound is extremely potent, with reported IC50 values (the concentration required to inhibit 50% of the biological process) in the sub-nanomolar range for sensitive cancer cell lines.[7] However, sensitivity can vary dramatically between cell lines.[8][9] A broad initial screen will help you identify the relevant concentration range for your specific model system.

Cell Line Genotype Reported IC50 Reference
MDA-MB-436BRCA1 deficient< 0.3 nM[7]
Capan-1BRCA2 deficient< 0.3 nM[7]

Q3: How do I determine the optimal concentration (IC50) of this compound for my specific cells?

The most common method is to perform a cell viability or cytotoxicity assay. The general workflow involves treating your cells with a serial dilution of the inhibitor and measuring the effect on cell proliferation or death after a set period (typically 72 hours).

Start Start Step1 1. Seed cells in a 96-well plate Start->Step1 Step2 2. Prepare serial dilutions of this compound Step1->Step2 Step3 3. Add inhibitor to cells (include vehicle control) Step2->Step3 Step4 4. Incubate for an appropriate duration (e.g., 72 hours) Step3->Step4 Step5 5. Add cell viability reagent (e.g., CellTiter-Glo, MTT) Step4->Step5 Step6 6. Measure signal (Luminescence/Absorbance) Step5->Step6 Step7 7. Plot dose-response curve and calculate IC50 Step6->Step7 End End Step7->End

Caption: Experimental workflow for determining the IC50 of this compound.

See the Experimental Protocols section below for a detailed methodology.

Q4: I'm observing significant cell death even at very low concentrations. What could be the issue?

High cytotoxicity can stem from several factors:

  • High Cell Line Sensitivity: Your cell line may have an underlying defect in DNA repair (e.g., BRCA1/2 mutation), making it exceptionally sensitive to PARP inhibition.[7]

  • Inaccurate Dilutions: Given the high potency of this compound, small errors in preparing stock solutions or serial dilutions can lead to much higher actual concentrations than intended. Always use freshly prepared dilutions from a well-characterized stock.

  • Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) is consistent across all wells and kept at a non-toxic level (generally ≤0.3%).[10] Run a "vehicle-only" control to test for solvent effects.

  • Extended Incubation: Long exposure times can increase cytotoxicity. If you are assessing short-term effects, a 24 or 48-hour incubation may be more appropriate than 72 hours.

Q5: I am not observing any effect from the inhibitor. What should I check?

If this compound is not producing the expected effect, consider the following:

  • Compound Integrity: Ensure the inhibitor has been stored correctly (typically at -20°C as a powder) and has not degraded.[11]

  • Cell Line Resistance: The chosen cell line may be proficient in all DNA repair pathways and thus not reliant on PARP1 for survival, making it resistant to this class of inhibitors.[8]

  • Concentration Range: The concentrations used may be too low to elicit a response in a resistant cell line. Try extending the upper limit of your dose-response curve.

  • Incubation Time: The phenotypic effects of PARP inhibition, such as decreased proliferation, can take several cell cycles to become apparent. Ensure your incubation period is sufficient (e.g., 72 hours or longer).

  • Target Engagement: The most crucial troubleshooting step is to confirm that the drug is engaging its target in your cells. This can be done by measuring PAR levels (see next question).

Q6: How can I confirm that this compound is inhibiting PARP1 activity in my cells?

The most direct way to confirm target engagement is to measure the levels of PAR, the product of PARP1's enzymatic activity. A common method is to use Western blotting to detect PAR chains.[12][13]

To induce a strong PAR signal, you should briefly treat cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS). Pre-treatment with an effective concentration of this compound should block this damage-induced PARylation.[14]

  • Expected Result: Untreated cells will have low basal PAR levels. Cells treated with H₂O₂ alone will show a strong increase in high molecular weight PAR smears. Cells pre-treated with this compound followed by H₂O₂ will show a significant reduction in this PAR signal compared to H₂O₂ alone.

See the Experimental Protocols section for a detailed methodology.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay as an example.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).

    • Incubate overnight to allow cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of 2X working concentrations (e.g., from 2 µM down to 0.2 nM).

  • Cell Treatment:

    • Carefully remove the medium from the cells.

    • Add an equal volume of the 2X working solutions to the corresponding wells. Include wells for "cells only" (no treatment) and "vehicle control" (DMSO at the highest concentration used).

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium, e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: Set the average signal from the vehicle control wells as 100% viability and the background (media only) as 0%.

    • Plot the normalized viability (%) against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to calculate the IC50 value.[15][16]

Protocol 2: Assessment of PARP1 Inhibition via Western Blot for PAR

This protocol details how to verify the on-target activity of this compound by measuring PAR levels.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Pre-treat cells with the desired concentration of this compound (and a vehicle control) for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H₂O₂ or 0.01% MMS) for 15 minutes at 37°C. Include an untreated control well.

  • Cell Lysis:

    • Immediately place the plate on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR (e.g., anti-PAR polymer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To confirm equal protein loading, probe the same membrane with a loading control antibody, such as anti-Actin or anti-Tubulin.[12][13]

  • Imaging:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film. A significant reduction in the high-molecular-weight smear in the this compound pre-treated lane (compared to the damage-only lane) confirms target inhibition.

References

Troubleshooting Parp1-IN-14 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp1-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Its mechanism of action is two-fold:

  • Catalytic Inhibition: It competitively binds to the NAD+ binding site of PARP1, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins. This inhibition disrupts the recruitment of DNA repair machinery to sites of single-strand DNA breaks (SSBs).

  • PARP Trapping: this compound stabilizes the interaction of PARP1 with DNA. This "trapping" of PARP1 on DNA creates a physical obstruction that can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).[1][2][3]

This dual action leads to a phenomenon known as synthetic lethality in cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1]

Q2: What is the reported potency of this compound?

This compound is a highly potent PARP1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.6 ± 0.1 nM for PARP1. It has also demonstrated potent antiproliferative effects in BRCA1- and BRCA2-deficient cell lines, with IC50 values below 0.3 nM.

Q3: Are there known off-target effects for this compound?

Q4: How can I distinguish between on-target PARP1 inhibition and potential off-target effects in my experiments?

Distinguishing between on-target and off-target effects is a critical aspect of inhibitor validation. Here are a few strategies:

  • Use a structurally unrelated PARP1 inhibitor: If a different, structurally distinct PARP1 inhibitor recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: Overexpression of a drug-resistant PARP1 mutant should rescue the on-target effects of this compound.

  • Direct target engagement assays: Techniques like cellular thermal shift assays (CETSA) can confirm that this compound is engaging with PARP1 in your cellular model.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected Cell Death in Wild-Type (HR-proficient) Cells

  • Question: I am observing significant cytotoxicity in my wild-type cell line that has a functional homologous recombination pathway. Isn't this compound supposed to be selective for HR-deficient cells?

  • Possible Causes and Troubleshooting Steps:

    • High Inhibitor Concentration: The high potency of this compound means that at elevated concentrations, off-target effects or overwhelming PARP trapping could induce toxicity even in HR-proficient cells.

      • Action: Perform a dose-response curve to determine the optimal concentration that inhibits PARP1 activity without causing excessive toxicity in your wild-type control cells.

    • Undisclosed HR Deficiencies: Your "wild-type" cell line may harbor uncharacterized defects in other DNA repair pathways that sensitize it to PARP inhibition.

      • Action: Verify the HR status of your cell line using a functional assay, such as a RAD51 focus formation assay following DNA damage.

    • Off-Target Kinase Inhibition: As noted, some PARP inhibitors can inhibit kinases involved in cell cycle progression and survival.[4][5][6]

      • Action: Profile the phosphorylation status of key cell cycle and survival kinases (e.g., CDKs, AKT, MAPK pathways) following treatment with this compound. Consider performing a kinome-wide selectivity screen if the issue persists.

    • Excessive PARP Trapping: Potent PARP trapping can be toxic even in HR-proficient cells if the resulting DNA lesions overwhelm the repair capacity.

      • Action: Compare the phenotype to that of a PARP inhibitor with weaker trapping potential but similar catalytic inhibition, if available.

Issue 2: Lack of Efficacy in a Known HR-Deficient Cell Line

  • Question: I am not observing the expected synthetic lethality in my BRCA-mutant cell line when treated with this compound. What could be the reason?

  • Possible Causes and Troubleshooting Steps:

    • Mechanisms of Resistance: The cells may have acquired resistance to PARP inhibitors. Common mechanisms include:

      • Restoration of HR function: Secondary mutations can restore the reading frame of BRCA1/2.[7]

      • Drug Efflux: Overexpression of multidrug resistance pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.[7]

      • Reduced PARP1 Expression: Decreased levels of the target protein can lead to resistance.

      • Action:

        • Sequence the BRCA1/2 genes to check for reversion mutations.

        • Assess the expression of drug efflux pumps (e.g., by qPCR or Western blot).

        • Quantify PARP1 protein levels.

    • Inhibitor Instability: The inhibitor may be degrading in your cell culture medium.

      • Action: Prepare fresh stock solutions and minimize the time the inhibitor spends in aqueous solutions before being added to the cells.

    • Suboptimal Dosing: The concentration used may be insufficient to achieve the desired level of PARP inhibition and trapping.

      • Action: Confirm the potency of your batch of this compound with an in vitro PARP activity assay. Perform a dose-response experiment in your cell line.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am getting variable results with this compound across different experimental replicates. What could be causing this?

  • Possible Causes and Troubleshooting Steps:

    • Cell Cycle Effects: PARP inhibitor sensitivity can be cell cycle-dependent.

      • Action: Synchronize your cells before treatment to reduce variability. Analyze the cell cycle profile of treated and untreated cells.

    • Inhibitor Adsorption to Plastics: Small molecule inhibitors can sometimes adsorb to plastic surfaces, reducing the effective concentration.

      • Action: Use low-retention plasticware and pre-coat pipette tips with media before handling the inhibitor solution.

    • Variability in Cellular State: Factors like cell density and passage number can influence the cellular response to drugs.

      • Action: Standardize your cell culture conditions, including seeding density and the range of passage numbers used for experiments.

Quantitative Data Summary

InhibitorTargetIC50 (nM)Cell Line Antiproliferation (IC50, nM)Reference
This compound PARP10.6 ± 0.1< 0.3 (MDA-MB-436, BRCA1-/-)[8]
This compound PARP10.6 ± 0.1< 0.3 (Capan-1, BRCA2-/-)[8]
OlaparibPARP1~1-5Varies by cell line[9]
OlaparibPARP2~1-5Varies by cell line[9]
RucaparibPARP1~1-5Varies by cell line[9]
RucaparibPARP2~1-5Varies by cell line[9]
TalazoparibPARP1< 1Varies by cell line[9]
TalazoparibPARP2< 1Varies by cell line[9]
VeliparibPARP1~5-10Varies by cell line[9]
VeliparibPARP2~2-5Varies by cell line[9]

Experimental Protocols

Protocol 1: Western Blot for PARP Activity (PARylation Assay)

This protocol allows for the assessment of PARP1 catalytic inhibition in cells.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired duration (e.g., 1-4 hours). Include a positive control for DNA damage (e.g., 10 mM H2O2 or 0.1% MMS for 15 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the PAR signal upon inhibitor treatment indicates successful PARP inhibition. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound is binding to PARP1 within the cell.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blot for PARP1. Drug binding will stabilize PARP1, leading to more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

PARP_Inhibition_Pathway Signaling Pathway of PARP Inhibition cluster_DNA_Damage DNA Damage Response cluster_Inhibitor_Action This compound Action cluster_Cellular_Outcome Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis (PARylation) PARP1_Activation->PAR_Synthesis DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DNA_Repair_Recruitment SSB_Repair Single-Strand Break Repair DNA_Repair_Recruitment->SSB_Repair Parp1_IN_14 This compound Catalytic_Inhibition Catalytic Inhibition Parp1_IN_14->Catalytic_Inhibition PARP_Trapping PARP Trapping Parp1_IN_14->PARP_Trapping Catalytic_Inhibition->PAR_Synthesis Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Deficient_Cell HR-Deficient Cell (e.g., BRCA-/-) DSB_Formation->HR_Deficient_Cell Synthetic_Lethality Synthetic Lethality (Apoptosis) HR_Deficient_Cell->Synthetic_Lethality

Caption: Mechanism of action of this compound leading to synthetic lethality.

Troubleshooting_Workflow Troubleshooting Unexpected Results Start Unexpected Experimental Result Check_Concentration Verify Inhibitor Concentration and Stability Start->Check_Concentration Assess_On_Target Confirm On-Target PARP1 Inhibition (e.g., PARylation Western Blot) Check_Concentration->Assess_On_Target Phenotype_Observed Is the Unexpected Phenotype Still Observed? Assess_On_Target->Phenotype_Observed Investigate_Off_Target Investigate Potential Off-Target Effects Phenotype_Observed->Investigate_Off_Target Yes Analyze_Resistance Assess for Resistance Mechanisms (e.g., HR status, efflux pumps) Phenotype_Observed->Analyze_Resistance No (Lack of Effect) Kinase_Profiling Profile Kinase Activity Investigate_Off_Target->Kinase_Profiling Use_Controls Use Structurally Different PARP Inhibitor Investigate_Off_Target->Use_Controls RNAi_Rescue Perform RNAi or Rescue Experiments Investigate_Off_Target->RNAi_Rescue Conclusion Refine Experimental Conditions or Hypothesis Kinase_Profiling->Conclusion Use_Controls->Conclusion RNAi_Rescue->Conclusion Analyze_Resistance->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Parp1-IN-14 stability in different media and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Parp1-IN-14.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: For long-term storage, the solid form of this compound should be stored at -20°C, where it is stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q3: How should I store the DMSO stock solution of this compound?

A3: For long-term storage, aliquot the DMSO stock solution and store it at -80°C, where it is stable for up to 6 months. For short-term storage, it can be kept at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.

Q4: Is this compound stable in aqueous solutions like cell culture media or buffers?

A4: There is currently limited publicly available data on the quantitative stability of this compound in aqueous solutions. The stability will likely depend on the specific composition, pH, and temperature of the medium. It is recommended to prepare fresh dilutions in aqueous media for each experiment and use them immediately. For critical applications, we advise performing a stability study under your specific experimental conditions.

Q5: How many times can I freeze and thaw a DMSO stock solution of this compound?

A5: There is no specific data available on the freeze-thaw stability of this compound. As a general precaution for small molecule inhibitors, it is best to minimize freeze-thaw cycles. We strongly recommend preparing single-use aliquots of your DMSO stock solution to ensure the integrity of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected activity in experiments. Degradation of this compound due to improper storage.Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures and within the specified stability period. Prepare fresh working solutions in aqueous media for each experiment.
Repeated freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Precipitation of the compound in aqueous media. Low solubility of this compound in aqueous solutions.Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility and is compatible with your experimental system. Gentle warming and vortexing may aid in dissolution, but be cautious of potential degradation at elevated temperatures. It is advisable not to exceed a certain percentage of DMSO in the final assay, typically below 0.5%, to avoid solvent effects on the biological system.
Variability between experiments. Use of aged working solutions.Always prepare fresh dilutions of this compound in your experimental buffer or cell culture medium immediately before use. Do not store the compound in aqueous solutions for extended periods.

Data Presentation

Table 1: Storage and Stability of Solid this compound

Storage ConditionStability Period
-20°C3 years
4°C2 years

Table 2: Storage and Stability of this compound in DMSO

Storage ConditionStability Period
-80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Workflow for Assessing Stability in Aqueous Media

This is a general guideline. Specific parameters should be optimized for your experimental needs.

  • Preparation of Working Solution: Prepare a fresh dilution of the this compound DMSO stock solution in your aqueous medium of choice (e.g., PBS, cell culture medium) to the final desired concentration.

  • Incubation: Incubate the working solution under your typical experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the results at different time points to the initial (time 0) sample to determine the rate of degradation.

Visualizations

Stock_Solution_Preparation cluster_workflow This compound Stock Solution Preparation weigh Weigh Solid This compound add_dmso Add DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Stability_Assessment_Workflow cluster_workflow Aqueous Stability Assessment Workflow prepare Prepare Working Solution in Aqueous Medium incubate Incubate under Experimental Conditions prepare->incubate sample Sample at Different Time Points incubate->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Degradation analyze->evaluate

Caption: General workflow for assessing this compound stability.

Signaling_Pathway_Context cluster_pathway Simplified PARP1 Signaling in DNA Repair DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Parp1_IN_14 This compound Parp1_IN_14->PARP1 inhibits

Caption: Simplified role of PARP1 in DNA repair and its inhibition.

Technical Support Center: Overcoming Resistance to Parp1-IN-14 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome resistance to the PARP1 inhibitor, Parp1-IN-14, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway that repairs DNA single-strand breaks (SSBs). By inhibiting PARP1, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. A crucial aspect of its mechanism is "PARP trapping," where the inhibitor locks PARP1 onto the DNA at the site of damage, creating a cytotoxic complex that obstructs DNA replication and repair.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common molecular mechanisms behind this?

Acquired resistance to PARP inhibitors like this compound can arise through several mechanisms:

  • Restoration of Homologous Recombination (HR) Function: Secondary or reversion mutations in genes like BRCA1 or BRCA2 can restore their function, thereby re-establishing a proficient HR repair pathway.[3]

  • Replication Fork Stabilization: Alterations that protect stalled replication forks from degradation can prevent the formation of DSBs, a key source of PARP inhibitor-induced cytotoxicity.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

  • Loss of PARP1 Expression or Activity: Mutations in the PARP1 gene itself can reduce its expression or alter the protein structure, preventing the inhibitor from binding or being trapped on the DNA.

  • Changes in Non-Homologous End Joining (NHEJ) Pathway: Upregulation of the NHEJ pathway, an alternative and more error-prone DSB repair mechanism, can sometimes compensate for the loss of HR repair.

Q3: Are there ways to overcome or circumvent these resistance mechanisms in my experiments?

Yes, several strategies can be employed to tackle this compound resistance:

  • Combination Therapies:

    • ATR, CHK1, and WEE1 Inhibitors: Combining this compound with inhibitors of these cell cycle checkpoint kinases can re-sensitize resistant cells by inducing an HR-deficient phenotype.[4]

    • PI3K/AKT Pathway Inhibitors: Targeting this pathway can interfere with signaling that promotes HR and cell survival.

    • Anti-angiogenic Agents: Drugs like bevacizumab can alter the tumor microenvironment and potentially enhance the efficacy of PARP inhibitors.[5]

    • Immunotherapy: PARP inhibitors can increase genomic instability and neoantigen presentation, making tumors more susceptible to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).

  • Modulating Drug Efflux: Using inhibitors of ABC transporters, such as verapamil or elacridar, can increase the intracellular concentration of this compound in cells overexpressing these pumps.[6]

Troubleshooting Guides

Issue 1: Decreased Cell Death in Sensitive Cell Lines Treated with this compound

Possible Cause Suggested Solution
Compound Degradation Ensure proper storage of this compound (aliquot and store at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Cell Line Authenticity/Drift Verify the identity of your cell line via short tandem repeat (STR) profiling. Over-passaged cells can alter their genetic makeup and response to drugs.
Suboptimal Drug Concentration Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.
Incorrect Seeding Density Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced proliferation, masking the effects of the inhibitor.

Issue 2: High Variability in Experimental Replicates

Possible Cause Suggested Solution
Inconsistent Cell Health Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent.
Pipetting Errors Use calibrated pipettes and ensure thorough mixing of reagents. For plate-based assays, be mindful of edge effects.
Assay Timing Standardize incubation times for drug treatment and subsequent assays precisely.
Inconsistent Reagent Quality Use high-quality, fresh reagents and media.

Quantitative Data Summary

Table 1: IC50 Values of PARP Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusPARP InhibitorIC50 (nM)Reference
UWB1.289OvarianBRCA1-mutantOlaparib100[7]
SNU-251OvarianBRCA1-mutantOlaparib250[7]
A2780OvarianBRCA-wildtypeOlaparib>10,000[7]
SKOV3OvarianBRCA-wildtypeOlaparib>10,000[7]
IMR-32NeuroblastomaMYCN-amplifiedMK-8776~1500[1]
IMR-32NeuroblastomaMYCN-amplifiedMK-8776 + Olaparib (10µM)~100[1]

Note: Data for this compound is limited in publicly available comparative datasets. The table provides representative IC50 values for other well-characterized PARP inhibitors to illustrate the differential sensitivity based on genetic background.

Key Experimental Protocols

Cell Viability Assay (e.g., MTT or AlamarBlue)

Objective: To determine the cytotoxic effect of this compound and establish a dose-response curve.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Reagent Addition: Add the viability reagent (e.g., MTT or AlamarBlue) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Normalize the readings to the vehicle-treated control wells and plot the cell viability against the drug concentration. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for PARP1 Activity and DNA Damage Markers

Objective: To assess the inhibition of PARP1 activity (by measuring PAR levels) and the induction of DNA damage (by measuring γH2AX).

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for RAD51 Foci Formation

Objective: To assess the functionality of the HR repair pathway. A decrease in RAD51 foci formation in response to DNA damage indicates HR deficiency.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic) with or without this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.[8]

  • Blocking: Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.[8]

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it has ≥5 foci.

Visualizations

Signaling Pathways and Experimental Workflows

Resistance_Mechanisms cluster_drug This compound Action cluster_repair DNA Repair Pathways cluster_resistance Resistance Mechanisms Parp1_IN_14 This compound PARP1 PARP1 Parp1_IN_14->PARP1 inhibits Drug_Efflux Increased Drug Efflux Parp1_IN_14->Drug_Efflux is removed by Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP traps SSB Single-Strand Break SSB->PARP1 recruits DSB Double-Strand Break Trapped_PARP->DSB causes HR_proficient Proficient HR (BRCA1/2 wt) DSB->HR_proficient HR_deficient Deficient HR (BRCA1/2 mut) DSB->HR_deficient Cell_Survival Cell Survival HR_proficient->Cell_Survival Apoptosis Apoptosis HR_deficient->Apoptosis HR_Restoration HR Restoration HR_Restoration->HR_proficient restores Fork_Stabilization Replication Fork Stabilization Fork_Stabilization->Cell_Survival promotes

Caption: Mechanisms of this compound action and resistance.

Troubleshooting_Workflow Start Experiment Start: Decreased Efficacy of this compound Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Assess Cell Line Health & Authenticity Check_Compound->Check_Cells [Compound OK] Investigate_Resistance Investigate Molecular Resistance Check_Cells->Investigate_Resistance [Cells OK] Western_Blot Western Blot for HR proteins (e.g., BRCA1, RAD51) Investigate_Resistance->Western_Blot RAD51_Assay RAD51 Foci Formation Assay Investigate_Resistance->RAD51_Assay Sequencing Sequence BRCA1/2, PARP1 Investigate_Resistance->Sequencing Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123) Investigate_Resistance->Efflux_Assay Combination_Therapy Consider Combination Therapy Western_Blot->Combination_Therapy RAD51_Assay->Combination_Therapy Sequencing->Combination_Therapy Efflux_Assay->Combination_Therapy

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Parp1-IN-14 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response experiments and to troubleshoot common issues encountered when working with this potent PARP1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] By inhibiting PARP1's catalytic activity, this compound prevents the repair of these breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. These double-strand breaks cannot be effectively repaired, resulting in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality.

Q2: What are the reported IC50 values for this compound?

A2: this compound is a very potent inhibitor with low nanomolar efficacy. The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and the assay conditions.

Cell LineBRCA StatusReported IC50
MDA-MB-436BRCA1 mutant< 0.3 nM[2]
Capan-1BRCA2 mutant< 0.3 nM[2]
Capan-1 (resistant)BRCA2 mutant< 0.3 nM[2]

Q3: What is "PARP trapping" and is it relevant for this compound?

Troubleshooting Guide for Dose-Response Curves

This guide addresses common problems encountered during the optimization of this compound dose-response curves.

Problem 1: No or weak dose-response (flat curve)

  • Possible Cause 1: Incorrect Concentration Range. Given the high potency of this compound (sub-nanomolar IC50), your concentration range may be too high.

    • Solution: Start with a much lower concentration range. A good starting point for a 10-point dose-response curve would be from 0.001 nM to 100 nM.

  • Possible Cause 2: Cell Line Insensitivity. The chosen cell line may not be sensitive to PARP inhibition. This is often the case in cell lines with proficient homologous recombination (HR) repair.

    • Solution: Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., MDA-MB-436 or Capan-1).[2] Verify the HR status of your experimental cell line.

  • Possible Cause 3: Insufficient Incubation Time. The cytotoxic effects of PARP inhibitors can take several cell cycles to manifest.[7]

    • Solution: Increase the incubation time. For cell viability assays, an incubation period of 72 hours or longer is often recommended to allow for the accumulation of lethal DNA damage.

  • Possible Cause 4: Inactive Compound. The compound may have degraded.

    • Solution: Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.

Problem 2: High variability between replicates

  • Possible Cause 1: Inaccurate Pipetting at Low Concentrations. The high potency of this compound requires very precise serial dilutions. Small errors in pipetting can lead to large variations in the final concentration.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. For the lowest concentrations, consider preparing a larger volume of an intermediate dilution to minimize pipetting errors.

  • Possible Cause 2: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability in the final readout.

    • Solution: Ensure a homogenous cell suspension before seeding. After seeding, check the plate under a microscope to confirm even cell distribution.

  • Possible Cause 3: Edge Effects. Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile water or media to maintain humidity.

Problem 3: Steep or "all-or-nothing" dose-response curve

  • Possible Cause 1: Inappropriate Concentration Spacing. The concentrations chosen for the dose-response curve are too far apart, missing the dynamic range of the response.

    • Solution: Use a tighter concentration range with more data points around the expected IC50. A semi-logarithmic dilution series (e.g., 1:3 or 1:5 dilutions) is recommended.

  • Possible Cause 2: Off-target Toxicity at High Concentrations. At very high concentrations, the compound may be causing cell death through mechanisms other than PARP1 inhibition.[8]

    • Solution: Lower the maximum concentration in your dose-response curve. If high-concentration toxicity is suspected, consider performing mechanistic assays to confirm on-target effects.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is a general guideline for determining the IC50 of this compound using a colorimetric MTS assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of working concentrations. For a 10-point curve, you might prepare 2X final concentrations ranging from 0.002 nM to 200 nM.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for at least 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cellular PARP1 Activity Assay (Immunoblot-based)

This protocol can be used to confirm that this compound is inhibiting PARP1 activity in cells.

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 2-4 hours. Include a vehicle control.

    • Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 mM H2O2 for 10 minutes or 20 µM MMS for 1 hour).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.[9]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]

    • Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an ECL substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Analysis:

    • A dose-dependent decrease in the PAR signal upon treatment with this compound indicates inhibition of PARP1 activity.

Visualizations

PARP1_Signaling_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Parp1_IN_14 This compound Parp1_IN_14->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add compound to cells Incubate_24h->Add_Compound Prepare_Dilutions Prepare serial dilutions of this compound Prepare_Dilutions->Add_Compound Incubate_72h Incubate >= 72h Add_Compound->Incubate_72h Add_Reagent Add cell viability reagent (e.g., MTS) Incubate_72h->Add_Reagent Read_Plate Read absorbance Add_Reagent->Read_Plate Normalize_Data Normalize data to vehicle control Read_Plate->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Experimental workflow for a this compound dose-response cell viability assay.

Troubleshooting_Tree cluster_flat Flat Curve cluster_variable High Variability cluster_steep Steep Curve Start Problem with Dose-Response Curve Flat_Curve No response Start->Flat_Curve High_Variability Inconsistent replicates Start->High_Variability Steep_Curve All-or-nothing response Start->Steep_Curve Check_Conc Concentration range too high? Flat_Curve->Check_Conc Check_Cell_Line Cell line insensitive? Check_Conc->Check_Cell_Line Check_Time Incubation time too short? Check_Cell_Line->Check_Time Check_Pipetting Pipetting errors? High_Variability->Check_Pipetting Check_Seeding Uneven cell seeding? Check_Pipetting->Check_Seeding Check_Edge Edge effects? Check_Seeding->Check_Edge Check_Spacing Concentration points too far apart? Steep_Curve->Check_Spacing Check_Toxicity Off-target toxicity? Check_Spacing->Check_Toxicity

Caption: Troubleshooting decision tree for common dose-response curve issues.

References

Technical Support Center: Parp1-IN-14 Off-Target Kinase Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the off-target kinase profile of Parp1-IN-14.

Frequently Asked Questions (FAQs)

Q1: Is there a publicly available off-target kinase screening profile for this compound?

As of our latest update, a comprehensive, publicly available off-target kinase screening dataset specifically for this compound has not been identified in peer-reviewed literature or public databases. This compound is known as a potent PARP1 inhibitor. However, like many small molecule inhibitors, it is crucial for researchers to empirically determine its selectivity profile against a broad panel of kinases to understand any potential off-target effects.

Q2: Why is off-target kinase screening important for a PARP1 inhibitor like this compound?

Off-target kinase screening is a critical step in the characterization of any small molecule inhibitor for several reasons:

  • Understanding Unexpected Phenotypes: If your experiments with this compound yield unexpected cellular effects that cannot be explained by PARP1 inhibition alone, these could be due to the modulation of other kinases.

  • Identifying Polypharmacology: The inhibitor might interact with multiple targets, which could be beneficial (synergistic therapeutic effects) or detrimental (toxicity).[1][2]

  • Ensuring Specificity of Results: To confidently attribute observed biological effects to the inhibition of PARP1, it is essential to rule out significant inhibition of other cellular kinases.

  • Predicting Potential Toxicities: Off-target kinase interactions are a common source of cellular toxicity. Early identification of these interactions can save significant time and resources.

Q3: What are the common methods for kinase selectivity profiling?

Several established methods are used for kinase selectivity profiling. These can be broadly categorized as:

  • Biochemical Assays: These in vitro assays directly measure the ability of the inhibitor to block the activity of a purified kinase. Common platforms include:

    • Radiometric Assays: These measure the incorporation of radiolabeled phosphate (from ATP) onto a substrate.

    • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure the amount of ADP produced in the kinase reaction.

    • Fluorescence Resonance Energy Transfer (FRET): These assays use fluorescently labeled substrates to detect phosphorylation.

  • Cell-Based Assays: These assays assess the effect of the inhibitor on kinase activity within a cellular context.

  • Affinity-Based Methods: Techniques like affinity chromatography coupled with mass spectrometry can identify which kinases from a cell lysate bind to the inhibitor.

Q4: What are some known off-target kinases for other PARP inhibitors?

While data for this compound is not available, studies on other clinically advanced PARP inhibitors have revealed off-target kinase activities. This information can provide a starting point for what to look for. For example, a study by Antolin et al. showed that rucaparib and veliparib have micromolar affinities for several kinases, while olaparib was found to be more selective in the panel tested.[1]

Data on Off-Target Kinase Activity of Other PARP Inhibitors

The following table summarizes the off-target kinase activities for two other PARP inhibitors, rucaparib and veliparib, as a reference. This data illustrates the potential for off-target interactions within this class of inhibitors.

PARP InhibitorOff-Target KinaseIC50 (µM)
Rucaparib PIM11.2
DYRK1A1.4
CDK11.4
CDK92.7
HIPK24.4
PIM27.7
CK27.8
PRKD29.7
ALK18
Veliparib CDK98.2
PIM117

Data sourced from Antolin et al., 2015.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in cell-based assays with this compound. The observed phenotype might be due to an off-target effect rather than PARP1 inhibition.Perform a kinase selectivity screen to identify potential off-target kinases. Compare the effective concentration of this compound in your assay with the IC50 values for any identified off-targets.
Higher than expected cellular toxicity. This compound may be inhibiting a kinase essential for cell viability.Review the list of potential off-target kinases for other PARP inhibitors and consider if any of those pathways are critical in your cell model. A broad kinase screen is recommended to identify the specific off-target.
Difficulty validating an off-target identified in a biochemical screen. The inhibitor may not be cell-permeable enough to reach the intracellular target, or the cellular environment may alter the inhibitor's binding affinity.Use a cell-based assay, such as a phospho-specific antibody in a Western blot, to confirm the inhibition of the putative off-target kinase in your cells.

Experimental Protocols

General Protocol for Off-Target Kinase Screening using a Luminescence-Based Assay (e.g., ADP-Glo™)

This protocol provides a general workflow for screening an inhibitor against a panel of kinases.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the inhibitor to generate a dose-response curve. A common starting concentration for screening is 10 µM.
  • Reconstitute the kinase enzymes, substrates, and ATP according to the manufacturer's instructions.

2. Kinase Reaction:

  • In a 384-well plate, add the inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.
  • Add the specific kinase enzyme to each well.
  • Initiate the kinase reaction by adding the corresponding substrate and ATP solution.
  • Incubate the plate at room temperature for the time specified by the assay manufacturer (typically 1 hour).

3. ADP Detection:

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP.
  • Incubate as recommended (e.g., 40 minutes at room temperature).
  • Add the Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal.
  • Incubate as recommended (e.g., 30 minutes at room temperature).

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  • Calculate the percent inhibition for each concentration of the inhibitor relative to the no-inhibitor control.
  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Off-Target Kinase Screening

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Dispense Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase Panel, Substrates, and ATP add_kinase Add Kinase Enzymes prep_reagents->add_kinase start_reaction Add Substrate/ATP and Incubate add_kinase->start_reaction stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) start_reaction->stop_reaction develop_signal Add Detection Reagent stop_reaction->develop_signal read_plate Measure Luminescence develop_signal->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for an in vitro off-target kinase screening experiment.

Hypothetical Signaling Pathway Affected by an Off-Target Kinase

This diagram illustrates a hypothetical scenario where this compound has an off-target effect on CDK1, a known off-target of other PARP inhibitors like rucaparib.[1]

G cluster_parp On-Target Pathway cluster_cdk Hypothetical Off-Target Pathway Parp1_IN_14 This compound PARP1 PARP1 Parp1_IN_14->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair->Cell_Cycle_Arrest Inhibition of repair can lead to CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M G2_M->Cell_Cycle_Arrest Parp1_IN_14_off This compound Parp1_IN_14_off->CDK1_CyclinB

Caption: Hypothetical on- and off-target effects of this compound.

References

Validation & Comparative

Validating PARP1 Target Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the in vivo target engagement of a PARP1 inhibitor is a critical step in preclinical development. This guide provides a comparative overview of Parp1-IN-14 and alternative PARP1 inhibitors, supported by experimental data and detailed protocols for key in vivo validation assays.

While this compound demonstrates high potency in in-vitro assays, a comprehensive understanding of its in vivo target engagement is crucial for its advancement as a potential therapeutic agent. This guide will compare its known characteristics with those of established PARP1 inhibitors and provide detailed methodologies for assessing in vivo efficacy.

Comparative Analysis of PARP1 Inhibitors

The landscape of PARP1 inhibitors includes several clinically approved drugs and numerous investigational compounds. This compound, also identified as compound 19k, is a potent inhibitor with a reported IC50 of 0.6 ± 0.1 nM in enzymatic assays.[1][2][3][4] It has demonstrated antiproliferative effects in BRCA-deficient cell lines, with IC50 values below 0.3 nM.[1][2][3][4] However, to date, extensive in vivo target engagement and efficacy data for this compound have not been widely published.

In contrast, several other PARP inhibitors have been extensively characterized both in vitro and in vivo. The table below summarizes key data for this compound and a selection of alternative inhibitors.

InhibitorTypePARP1 IC50 (nM)In Vivo Target Engagement DemonstratedKey In Vivo Models
This compound (compound 19k) Investigational0.6 ± 0.1Data not publicly availableData not publicly available
Olaparib Clinically Approved~1-5YesBRCA-mutant xenografts (ovarian, breast, prostate)
Rucaparib Clinically Approved~1-7YesBRCA-mutant xenografts (ovarian)
Niraparib Clinically Approved~2-4YesBRCA-mutant and HRD xenografts (ovarian)
Talazoparib Clinically Approved~1YesBRCA-mutant xenografts (breast)
Senaparib InvestigationalHigh potencyYesBRCA1/2 mutant xenograft models
D0112-005 InvestigationalHigh potency (2000-fold selective for PARP1 over PARP2)YesBRCA1 mutant xenograft model

Experimental Protocols for In Vivo Target Engagement

Validating that a PARP1 inhibitor reaches its target in a living organism and exerts the desired biological effect is paramount. Several robust methods can be employed for this purpose.

Pharmacodynamic Assay: Measurement of Poly(ADP-ribose) (PAR) Levels

A direct and widely accepted method to confirm PARP1 inhibition in vivo is to measure the levels of its product, poly(ADP-ribose) (PAR), in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs). Inhibition of PARP1 activity leads to a decrease in PAR levels.

a) PAR Immunohistochemistry (IHC) in Tumor Tissue

This method allows for the visualization and semi-quantification of PAR levels within the tumor microenvironment.

Protocol:

  • Tissue Collection and Fixation: Excise tumors from treated and control animals at specified time points after inhibitor administration. Fix tissues in 10% neutral buffered formalin for 24-48 hours.

  • Paraffin Embedding and Sectioning: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax. Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a suitable blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific for PAR overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis: Capture images using a light microscope and quantify PAR staining intensity using image analysis software.

b) PAR ELISA in Tumor Lysates or PBMCs

This method provides a quantitative measure of total PAR levels.

Protocol:

  • Sample Collection and Lysis: Collect tumor tissue or PBMCs and immediately lyse in a buffer containing protease and PARG inhibitors to prevent PAR degradation.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • ELISA Procedure: Utilize a commercially available PAR ELISA kit. Briefly, add diluted lysates to a microplate pre-coated with a PAR-binding protein or antibody.

  • Detection: Add a detection antibody (e.g., an anti-PAR antibody conjugated to HRP) and a substrate to generate a colorimetric or chemiluminescent signal.

  • Quantification: Measure the signal using a plate reader and determine the PAR concentration by interpolating from a standard curve. Normalize PAR levels to the total protein concentration of each sample.

In Vivo Imaging: Positron Emission Tomography (PET)

PET imaging with a radiolabeled PARP1 inhibitor allows for non-invasive, real-time visualization and quantification of target engagement in the whole body.

Protocol:

  • Radiotracer Synthesis: Synthesize a PARP1 inhibitor radiolabeled with a positron-emitting isotope, such as ¹⁸F (e.g., [¹⁸F]FluorThanatrace ([¹⁸F]FTT) or [¹⁸F]Olaparib).

  • Animal Model: Utilize tumor-bearing animals (e.g., xenograft or patient-derived xenograft models).

  • Baseline Scan: Perform a baseline PET scan by injecting the radiotracer and acquiring images over a specified time.

  • Inhibitor Administration: Administer a therapeutic dose of the unlabeled PARP1 inhibitor (e.g., this compound).

  • Blocking Scan: After a suitable time for the inhibitor to distribute, perform a second PET scan with the same radiotracer.

  • Image Analysis: Co-register PET images with CT or MRI scans for anatomical reference. A significant reduction in the radiotracer uptake in the tumor in the blocking scan compared to the baseline scan indicates successful target engagement by the unlabeled inhibitor.

Visualizing Key Concepts

To further clarify the mechanisms and workflows, the following diagrams are provided.

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Parp1_IN_14 This compound Parp1_IN_14->PARP1 inhibits

Caption: PARP1 activation at sites of DNA damage and its inhibition.

Experimental Workflow for In Vivo PARP1 Target Engagement Validation

TE_Workflow cluster_animal_studies In Vivo Study cluster_assays Target Engagement Assays cluster_analysis Data Analysis Tumor_Model Establish Tumor Model (e.g., Xenograft) Treatment_Groups Randomize into Groups (Vehicle, this compound, Alternative) Tumor_Model->Treatment_Groups Dosing Administer Compound(s) Treatment_Groups->Dosing Sample_Collection Collect Tumor/Blood Samples at Timed Intervals Dosing->Sample_Collection PET_Imaging PET Imaging Dosing->PET_Imaging PAR_IHC PAR Immunohistochemistry Sample_Collection->PAR_IHC PAR_ELISA PAR ELISA Sample_Collection->PAR_ELISA Quantification Quantify PAR Levels/ Radiotracer Uptake PAR_IHC->Quantification PAR_ELISA->Quantification PET_Imaging->Quantification Comparison Compare Treatment vs. Vehicle Quantification->Comparison Conclusion Determine Target Engagement Comparison->Conclusion

Caption: Workflow for validating in vivo PARP1 target engagement.

Conclusion

Validating the in vivo target engagement of this compound is a critical next step in its preclinical development. While it exhibits high in vitro potency, its performance in a complex biological system remains to be fully elucidated. By employing the robust pharmacodynamic and imaging methodologies detailed in this guide, researchers can effectively assess its ability to engage PARP1 in vivo. Comparing these findings with the well-established profiles of clinically approved PARP inhibitors will provide a clear understanding of this compound's potential as a novel therapeutic agent. The provided protocols and conceptual diagrams serve as a valuable resource for designing and executing these crucial in vivo studies.

References

A Head-to-Head Battle of PARP1 Inhibitors: Parp1-IN-14 Versus Olaparib

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the biochemical potency, cellular activity, and preclinical efficacy of two key PARP1 inhibitors, Parp1-IN-14 and the established drug olaparib, reveals significant differences in potency and a need for further direct comparative studies.

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. Olaparib, a first-generation PARP inhibitor, has seen widespread clinical use. However, the quest for more potent and selective inhibitors has led to the development of novel compounds like this compound. This guide provides a comprehensive comparison of the available preclinical data for these two inhibitors to inform researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy Parameters

ParameterThis compoundOlaparib
PARP1 IC50 0.6 ± 0.1 nM[1]~5 nM[2]
PARP2 IC50 Data not available~1 nM[2]
Cellular Antiproliferative Activity (IC50) < 0.3 nM (MDA-MB-436, BRCA1-/-) < 0.3 nM (Capan-1, BRCA2-/-)[1]3.7 - 31 µM (across 12 breast cancer cell lines)[3]

Biochemical Potency: A Clear Lead for this compound

In direct enzymatic assays, this compound demonstrates exceptional potency against PARP1, with a reported half-maximal inhibitory concentration (IC50) of 0.6 ± 0.1 nM.[1] In comparison, olaparib exhibits a PARP1 IC50 of approximately 5 nM.[2] This suggests that, at a biochemical level, this compound is significantly more potent in inhibiting the enzymatic activity of PARP1.

It is noteworthy that olaparib also potently inhibits PARP2, with an IC50 of around 1 nM.[2] Currently, there is no publicly available data on the selectivity of this compound against other PARP family members, including PARP2.

Cellular Efficacy: Potent Antiproliferative Effects in BRCA-Mutant Cancers

The true test of a PARP inhibitor's efficacy lies in its ability to kill cancer cells, particularly those with a compromised DNA damage response. This compound has shown potent antiproliferative effects in cancer cell lines with BRCA mutations. In both the MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cell lines, this compound exhibited IC50 values below 0.3 nM.[1] Furthermore, studies indicate that this compound induces DNA damage, cell cycle arrest, and apoptosis in these cell lines.[1]

Olaparib has been extensively studied in a wide range of cancer cell lines. In a panel of 12 breast cancer cell lines, olaparib demonstrated IC50 concentrations for cell viability ranging from 3.7 to 31 µM.[3] While a direct comparison with this compound is challenging due to differing experimental setups, the sub-nanomolar cellular potency of this compound in BRCA-mutant lines suggests a potentially wider therapeutic window.

In Vivo Efficacy: A Data Gap for this compound

Extensive in vivo data from xenograft models have demonstrated the anti-tumor activity of olaparib in various cancer types, particularly in those with BRCA mutations. However, to date, there is a lack of publicly available in vivo efficacy data for this compound. This represents a critical knowledge gap in directly comparing the preclinical potential of these two inhibitors.

Experimental Methodologies

To ensure a thorough understanding of the presented data, the following are detailed protocols for the key experiments cited.

PARP1 Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1. A typical protocol involves the following steps:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human PARP1 enzyme, a DNA substrate (e.g., nicked DNA), and the inhibitor at various concentrations.

  • Initiation: The reaction is initiated by the addition of the co-factor nicotinamide adenine dinucleotide (NAD+).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified. This can be achieved through various methods, including:

    • ELISA-based assays: Using an antibody specific for PAR.

    • Fluorescent assays: Employing a fluorescently labeled NAD+ analogue.

    • Chemiluminescent assays: Measuring the consumption of NAD+.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the PARP inhibitor.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

In Vivo Xenograft Study

Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then treated with the PARP inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control, following a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) are calculated.

Visualizing the Mechanisms

To better understand the context of this comparison, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Blocked_PARP1 Inactive PARP1 Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates PARP_Inhibitor This compound / Olaparib PARP_Inhibitor->PARP1 inhibits No_PAR No PAR Synthesis Blocked_PARP1->No_PAR Repair_Failure DNA Repair Failure No_PAR->Repair_Failure Cell_Death Synthetic Lethality (in HR-deficient cells) Repair_Failure->Cell_Death

Figure 1. PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay PARP1 Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability Assays (e.g., MTT in cancer cell lines) Biochemical_Assay->Cell_Viability Identifies potent compounds Mechanism_Studies Mechanistic Studies (DNA damage, apoptosis) Cell_Viability->Mechanism_Studies Confirms cellular activity Xenograft_Model Xenograft Model Establishment Mechanism_Studies->Xenograft_Model Warrants in vivo testing Treatment Treatment with Inhibitor Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Treatment->Efficacy_Assessment

References

Parp1-IN-14: A Comparative Analysis Against Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. While several PARP inhibitors have gained clinical approval, the development of novel agents with improved potency, selectivity, and the ability to overcome resistance remains a critical area of research. This guide provides a detailed comparison of Parp1-IN-14, a potent and selective PARP1 inhibitor, with established clinical PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.

Biochemical Potency and Selectivity

The efficacy of PARP inhibitors is intrinsically linked to their ability to inhibit the enzymatic activity of PARP1 and PARP2 and to trap these enzymes on DNA. The following table summarizes the biochemical potency of this compound and other clinical PARP inhibitors.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
This compound 0.6 ± 0.1Not Reported[1]
Olaparib 51[2]
Niraparib 3.82.1[3]
Rucaparib 1.4Not Reported[4]
Talazoparib 0.57Not Reported[5]

Cellular Activity and PARP Trapping

Beyond enzymatic inhibition, the ability of a PARP inhibitor to trap the PARP enzyme on DNA is a key determinant of its cytotoxic potential. This "trapping" converts a catalytic inhibitor into a DNA poison, leading to the formation of double-strand breaks during DNA replication, which is particularly lethal to cancer cells with homologous recombination deficiency (HRD).

InhibitorCellular Antiproliferative Activity (Cell Line)PARP Trapping PotencyReference
This compound IC50 < 0.3 nM (MDA-MB-436, BRCA1-/-), IC50 < 0.3 nM (Capan-1, BRCA2-/-)Not Reported[1]
Olaparib IC50 = 3.6 µM (Pediatric solid tumor cell lines)Weaker than Talazoparib[6][7]
Niraparib IC50 = 7.487 µM (PEO1), 21.34 µM (UWB1.289)Weaker than Olaparib[8][9]
Rucaparib IC50 = 2.5 µmol/L (COLO704) to > 15 µmol/LSimilar to Olaparib[9][10]
Talazoparib IC50 = 38nM (MM134), 13nM (44PE)Most potent[7][11][12]

Signaling Pathway and Experimental Workflow

The central role of PARP1 in DNA single-strand break repair (SSBR) is the foundation of the synthetic lethality mechanism exploited by PARP inhibitors. The following diagrams illustrate the PARP1 signaling pathway and a general workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Impact of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) chain (PARylation) PARP1->PAR synthesizes PARP_Trapping PARP1 Trapping PARP1->PARP_Trapping leads to Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits SSBR Single-Strand Break Repair Repair_Complex->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival Replication_Fork Replication Fork DSB Double-Strand Break Replication_Fork->DSB HR_Proficient Homologous Recombination (HR Proficient Cells) DSB->HR_Proficient HR_Deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficient HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits PARP_Trapping->Replication_Fork stalls

Caption: PARP1 signaling pathway in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental_Workflow cluster_0 Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Assays (PARP1/2 Enzymatic Activity) Cellular_Assay Cellular Assays (Antiproliferation, PARP Trapping) Biochemical_Assay->Cellular_Assay Promising Candidates In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cellular_Assay->In_Vivo_Studies Active Compounds Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious Leads

Caption: A general experimental workflow for the evaluation of PARP inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare PARP inhibitors.

PARP Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes. A common method is a colorimetric or fluorescent assay that measures the consumption of NAD+, the substrate for PARP.

Protocol Outline:

  • Recombinant PARP1 or PARP2 enzyme is incubated with a DNA-damage simulating substrate (e.g., nicked DNA).

  • The inhibitor compound at various concentrations is added to the enzyme/DNA mixture.

  • The enzymatic reaction is initiated by the addition of NAD+.

  • After a defined incubation period, the remaining NAD+ is quantified using a colorimetric or fluorescent detection reagent.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

Cellular Antiproliferative Assay

This assay determines the cytotoxic effect of the PARP inhibitor on cancer cell lines.

Protocol Outline:

  • Cancer cells (e.g., with and without BRCA mutations) are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of the PARP inhibitor.

  • After a prolonged incubation period (typically 3-7 days), cell viability is assessed using a reagent such as resazurin or by quantifying ATP levels.

  • The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined.

PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.

Protocol Outline:

  • Cells are treated with the PARP inhibitor.

  • Cells are lysed and fractionated to separate chromatin-bound proteins from soluble proteins.

  • The amount of PARP1 or PARP2 in the chromatin fraction is quantified by Western blotting or ELISA.

  • An increase in chromatin-bound PARP in the presence of the inhibitor indicates PARP trapping.

Conclusion

This compound demonstrates high potency against PARP1 in biochemical assays and significant antiproliferative activity in BRCA-deficient cancer cell lines. Its selectivity for PARP1 over PARP2 is a desirable characteristic that may translate to an improved therapeutic window by potentially reducing hematological toxicities associated with PARP2 inhibition. While direct comparative data on PARP trapping for this compound is not yet widely available, its potent cellular activity suggests a strong potential for inducing synthetic lethality. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in comparison to the established clinical PARP inhibitors. The continued development of highly selective and potent PARP1 inhibitors like this compound holds promise for expanding the utility of this class of drugs in oncology.

References

Head-to-head comparison of Parp1-IN-14 and talazoparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of PARP inhibitors, talazoparib has established itself as a potent, clinically approved agent. This guide provides a head-to-head comparison with Parp1-IN-14, a research compound noted for its high in vitro potency against PARP1. This objective analysis, supported by available experimental data, aims to inform researchers and drug development professionals on the distinct characteristics of these two molecules.

Executive Summary

Data Presentation

Table 1: In Vitro Potency and Cellular Activity
ParameterThis compoundTalazoparib
PARP1 Enzymatic Inhibition (IC50) 0.6 ± 0.1 nM[1]~0.57 nM
Antiproliferative Activity (IC50) < 0.3 nM (MDA-MB-436, BRCA1-/-)[1]< 0.3 nM (Capan-1, BRCA2-/-)[1]1 nM (MDA-MB-436)
Reported Cellular Effects Induces DNA damage, cell cycle arrest, and apoptosis in Capan-1 cells.[1]Induces DNA damage and apoptosis, particularly in cells with HRR deficiencies.

Note: Data for talazoparib's antiproliferative activity is derived from various publicly available preclinical studies and may vary based on experimental conditions.

Mechanism of Action

This compound is characterized as a potent inhibitor of the enzymatic activity of PARP1.[1] Its strong antiproliferative effects in BRCA-mutant cell lines suggest that it effectively induces synthetic lethality.[1] The induction of DNA damage, cell cycle arrest, and apoptosis are consistent with the expected downstream consequences of PARP1 inhibition in homologous recombination-deficient cells.[1]

Talazoparib functions as a dual inhibitor of PARP1 and PARP2.[2] A defining feature of talazoparib is its high efficiency in "trapping" PARP enzymes on DNA at sites of single-strand breaks. This trapping mechanism is considered a major contributor to its potent cytotoxicity, as the persistent PARP-DNA complexes can obstruct DNA replication, leading to double-strand breaks and subsequent cell death in tumors with deficient DNA repair pathways.[2]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N BER_N->SSB_N Repair SSB_C Single-Strand Break (SSB) PARPi This compound or Talazoparib SSB_C->PARPi PARP_C PARP Trapping (especially Talazoparib) PARPi->PARP_C DSB Double-Strand Break (DSB) during Replication PARP_C->DSB Apoptosis Apoptosis DSB->Apoptosis Synthetic Lethality

Figure 1. PARP inhibitors exploit synthetic lethality in HR-deficient cancer cells.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT) cluster_workflow MTT Assay Protocol Start Seed cancer cells in 96-well plates Treat Treat with varying concentrations of This compound or Talazoparib Start->Treat Incubate Incubate for a defined period (e.g., 72 hours) Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Figure 2. A generalized workflow for determining the IC50 of PARP inhibitors.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay (General Protocol)

A common method to determine the enzymatic inhibitory activity of a compound is a chemiluminescent assay. This assay measures the incorporation of biotinylated ADP-ribose from a donor NAD+ molecule onto histone proteins, which are coated on a 96-well plate. The reaction is initiated by the addition of recombinant human PARP1 enzyme. After a defined incubation period, the reaction is stopped, and the plate is washed. The biotinylated histones are then detected by adding streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output, which is proportional to PARP1 activity, is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cellular Proliferation (MTT) Assay

The anti-proliferative activity of the compounds is frequently assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells, such as MDA-MB-436 or Capan-1, are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the PARP inhibitor or vehicle control. After a prolonged incubation period (e.g., 72 to 120 hours), MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.

PARP Trapping Assay (General Principle)

The ability of a PARP inhibitor to trap PARP on DNA can be evaluated using a cellular fractionation and Western blot-based assay. Cells are treated with the PARP inhibitor and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce single-strand breaks. Following treatment, cells are lysed and fractionated to separate the chromatin-bound proteins from the soluble nuclear proteins. The amount of PARP1 in the chromatin-bound fraction is then quantified by Western blotting. A more potent PARP trapping agent will result in a higher amount of PARP1 detected in the chromatin-bound fraction compared to a weaker trapper or vehicle control.

Discussion and Future Directions

Talazoparib is a well-established PARP inhibitor with a dual mechanism of catalytic inhibition and potent PARP trapping, supported by extensive preclinical and clinical data. This compound demonstrates high potency in inhibiting the enzymatic activity of PARP1 and exhibits strong antiproliferative effects in BRCA-mutant cancer cells.

A critical gap in the currently available data for this compound is the quantification of its PARP trapping ability. As PARP trapping is a key determinant of the efficacy of many clinical PARP inhibitors, including talazoparib, understanding this property of this compound is essential for a comprehensive comparison. Furthermore, detailed selectivity profiling of this compound against other PARP family members, particularly PARP2, would provide valuable insights into its potential for off-target effects and a more complete understanding of its biological activity.

References

Validating the Synthetic Lethal Interaction of a Novel PARP1 Inhibitor: A Comparative Guide for Parp1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Parp1-IN-14 , a novel and highly selective PARP1 inhibitor, against the established PARP inhibitor Olaparib and a selective PARP14 inhibitor. The focus is on validating its synthetic lethal interaction in cancer cells with BRCA2 deficiency, a key homologous recombination repair gene. This document is intended for researchers, scientists, and professionals in drug development.

Principle of Synthetic Lethality: PARP Inhibition and HR Deficiency

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a situation where the loss of either of two genes individually is viable for a cell, but the simultaneous loss of both leads to cell death.[1][2] A clinically successful example of this is the interaction between PARP1 inhibition and defects in the homologous recombination (HR) pathway, such as mutations in BRCA1 or BRCA2 genes.[1][3]

PARP1 is a crucial enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][4] When PARP1 is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more toxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR, such as those with BRCA1/2 mutations, these DSBs cannot be properly repaired, leading to genomic instability and ultimately cell death.[1][2]

cluster_0 Normal Cell cluster_1 BRCA2-Deficient Cell SSB Single-Strand Break PARP1 PARP1 (Active) SSB->PARP1 BER Base Excision Repair PARP1->BER Viability Cell Viability BER->Viability DSB Double-Strand Break HR Homologous Recombination (Active) DSB->HR HR->Viability SSB_cancer Single-Strand Break PARP1_inhibitor PARP1 (Inhibited) SSB_cancer->PARP1_inhibitor DSB_cancer Double-Strand Break PARP1_inhibitor->DSB_cancer Replication Fork Collapse HR_cancer Homologous Recombination (Inactive) DSB_cancer->HR_cancer Apoptosis Apoptosis HR_cancer->Apoptosis cluster_0 Experimental Workflow start Start biochem Biochemical Assay (IC50 Determination) start->biochem cell_culture Cell Culture (BRCA2 WT & KO) start->cell_culture data_analysis Data Analysis & Comparison biochem->data_analysis cell_viability Cell Viability Assay (EC50 Determination) cell_culture->cell_viability dna_damage DNA Damage Assay (γH2AX Foci) cell_culture->dna_damage cell_viability->data_analysis dna_damage->data_analysis end Conclusion data_analysis->end

References

Cross-Validation of Parp1-IN-14 Activity in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the PARP1 inhibitor, Parp1-IN-14, against other well-established PARP inhibitors. The data presented here is collated from various preclinical studies to offer a comprehensive overview of its activity across different cancer models. This document is intended to aid researchers in evaluating the potential of this compound for further investigation and development.

Introduction to this compound

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents. This guide will compare the in vitro activity of this compound with other commercially available PARP inhibitors, providing available experimental data to support the comparison.

Comparative Efficacy of PARP Inhibitors

The anti-proliferative activity of this compound has been evaluated in several cancer cell lines and compared with other widely used PARP inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeBRCA StatusThis compound IC50 (nM)
MDA-MB-436Breast CancerBRCA1 mutant< 0.3[1]
Capan-1Pancreatic CancerBRCA2 mutant< 0.3[1]

Table 2: Comparative In Vitro Activity of Various PARP Inhibitors Across a Panel of Cancer Cell Lines

Cell LineCancer TypeBRCA StatusOlaparib IC50 (µM)Talazoparib IC50 (µM)Niraparib IC50 (µM)Rucaparib IC50 (µM)Veliparib IC50 (µM)
Breast Cancer
MDA-MB-436Triple-NegativeBRCA1 mutant4.2-0.018[2]--
HCC1937Triple-NegativeBRCA1 mutant96[3]10[3]11[3]13[3]-
MDA-MB-231Triple-NegativeWild-Type<10[3]0.48[3]≤20[3]<10[3]-
MDA-MB-468Triple-NegativeWild-Type<10[3]0.8[3]≤20[3]<10[3]-
SKBR3HER2+Wild-Type-0.04[3]---
JIMT1HER2+Wild-Type-0.002[3]---
MCF-7ER+Wild-Type-----
BT474ER+/HER2+Wild-Type--Sensitive[3]--
Ovarian Cancer
UWB1.289SerousBRCA1 mutant--21.34[4]--
PEO1SerousBRCA2 mutant--7.487[4]--
OVCAR8SerousWild-Type~200[5]-~20[5]--
Pancreatic Cancer
Capan-1AdenocarcinomaBRCA2 mutant>200[5]-~15[5]--
MIA-PaCa-2AdenocarcinomaWild-Type200[5]-26[5]--
PANC-1AdenocarcinomaWild-Type200[5]-50[5]--
Colorectal Cancer
HCT116ColorectalWild-Type2.799[6]----
HCT15ColorectalWild-Type4.745[6]----
SW480ColorectalWild-Type12.42[6]----
Prostate Cancer
LNCaPAdenocarcinomaWild-Type-----
C4-2BAdenocarcinomaWild-Type-----
DU145AdenocarcinomaWild-Type-----
Endometrial Cancer
IshikawaAdenocarcinomaWild-Type----133.5[7]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time). This table provides a comparative overview based on available data.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and other PARP inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.

PARP1_Signaling_Pathway PARP1 Signaling Pathway in DNA Damage Response cluster_0 DNA Damage cluster_1 PARP1 Activation cluster_2 DNA Repair cluster_3 PARP Inhibition cluster_4 Cell Fate in BRCA-deficient Cells DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 leads to Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Repair_Proteins Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Chromatin_Remodeling->DNA_Repair PARP_Inhibitor This compound & Other PARP Inhibitors PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) DSB->HR_Deficiency Synthetic_Lethality Synthetic Lethality HR_Deficiency->Synthetic_Lethality Apoptosis Apoptosis Synthetic_Lethality->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Evaluation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Cell_Seeding Seed Cancer Cells in Multi-well Plates Inhibitor_Treatment Treat with this compound or Alternative PARP Inhibitors (Dose-Response) Cell_Seeding->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability DNA_Damage_Assay DNA Damage Assay (γ-H2AX Staining) Inhibitor_Treatment->DNA_Damage_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Inhibitor_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Inhibitor_Treatment->Apoptosis_Assay IC50_Calculation Calculate IC50 Values Cell_Viability->IC50_Calculation Statistical_Analysis Statistical Analysis DNA_Damage_Assay->Statistical_Analysis Cell_Cycle_Analysis->Statistical_Analysis Apoptosis_Assay->Statistical_Analysis

Caption: A generalized workflow for the in vitro evaluation of PARP inhibitors in cancer cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of PARP inhibitors.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the PARP inhibitor (e.g., this compound, Olaparib) for 72 to 144 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Assay:

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • After the incubation period, an equal volume of CellTiter-Glo® reagent is added to each well.

    • The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence is recorded using a luminometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DNA Damage Assay (γ-H2AX Staining)

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

  • Cell Treatment: Cells are grown on coverslips or in multi-well plates and treated with the PARP inhibitor for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Cells are then incubated with a primary antibody against γ-H2AX overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Images are acquired using a fluorescence microscope. The number of γ-H2AX foci per nucleus is quantified using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the PARP inhibitor for a specified duration. Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight or longer.

  • Staining:

    • Fixed cells are washed with PBS to remove the ethanol.

    • Cells are then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to ensure that only DNA is stained.

    • The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the PARP inhibitor for the desired time. Both adherent and floating cells are collected.

  • Staining:

    • Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis:

    • Viable cells are negative for both Annexin V and PI.

    • Early apoptotic cells are positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells are positive for both Annexin V and PI.

    • The percentage of cells in each quadrant is quantified.

Conclusion

The available data indicates that this compound is a highly potent PARP1 inhibitor with significant anti-proliferative activity in BRCA-mutant cancer cell lines. Its low nanomolar efficacy suggests it is a promising candidate for further preclinical and clinical development. The comparative data presented in this guide highlights the varying sensitivities of different cancer cell lines to a range of PARP inhibitors, underscoring the importance of biomarker-driven patient selection in clinical trials. The provided experimental protocols offer a standardized framework for the continued investigation and cross-validation of this compound and other novel PARP inhibitors in diverse cancer models. Further studies are warranted to expand the activity profile of this compound across a broader panel of cancer types and to elucidate its in vivo efficacy and safety profile.

References

Comparative Analysis of PARP1-IN-14 Induced PARP Trapping

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to PARP Trapping

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, particularly in tumors with BRCA1/2 mutations. Beyond their primary role in inhibiting the catalytic activity of PARP enzymes, a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on damaged DNA.[1][2] This process involves the stabilization of the PARP-DNA complex, which can be more cytotoxic than the inhibition of PARP's enzymatic function alone, as these trapped complexes can obstruct DNA replication and lead to the formation of double-strand breaks.[1][2] The potency of PARP trapping varies significantly among different inhibitors and is a critical parameter in their preclinical and clinical evaluation.[1]

Parp1-IN-14 is a highly potent PARP1 inhibitor with a reported IC50 of 0.6 ± 0.1 nM. It has demonstrated significant antiproliferative effects in cancer cell lines with BRCA1 and BRCA2 mutations. However, to date, specific studies quantifying its PARP trapping efficiency relative to other clinical PARP inhibitors have not been extensively published.

Comparative Data on PARP Trapping Potency

While data for this compound is not available, the following table summarizes the relative PARP trapping potencies of several well-characterized PARP inhibitors. This information provides a crucial benchmark for understanding the landscape of PARP trapping and for contextualizing future studies on this compound. Talazoparib is consistently reported as the most potent PARP trapper among the inhibitors listed.[3][4]

PARP InhibitorRelative PARP Trapping PotencyReference
Talazoparib (BMN 673) ~100-fold more potent than Olaparib and Rucaparib[3][5]
Niraparib (MK-4827) More potent than Olaparib[1][2]
Olaparib (AZD-2281) Comparable to Rucaparib[3][5]
Rucaparib Comparable to Olaparib[3][5]
Veliparib (ABT-888) Significantly less potent than Olaparib and Niraparib[1][2]
This compound Data not available

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

PARP Trapping Mechanism

PARP_Trapping_Mechanism cluster_0 Normal DNA Repair cluster_1 PARP Trapping by Inhibitor DNA_Damage DNA Single-Strand Break PARP1_recruitment PARP1 Recruitment and Binding DNA_Damage->PARP1_recruitment PARylation Auto-PARylation of PARP1 PARP1_recruitment->PARylation NAD+ PARP1_release PARP1 Release PARylation->PARP1_release DNA_Repair DNA Repair (BER Pathway) PARP1_release->DNA_Repair DNA_Damage_2 DNA Single-Strand Break PARP1_recruitment_2 PARP1 Recruitment and Binding DNA_Damage_2->PARP1_recruitment_2 Trapped_Complex Trapped PARP1-DNA Complex PARP1_recruitment_2->Trapped_Complex PARPi PARP Inhibitor (e.g., this compound) PARPi->Trapped_Complex Inhibits PARylation Replication_Fork_Collapse Replication Fork Collapse & Cell Death Trapped_Complex->Replication_Fork_Collapse

Caption: Mechanism of PARP1 trapping by a PARP inhibitor.

Experimental Workflow for Cellular PARP Trapping Assay

Cellular_Trapping_Workflow start Cancer Cell Culture treatment Treat cells with PARP inhibitor and DNA damaging agent (e.g., MMS) start->treatment harvest Harvest and Lyse Cells treatment->harvest fractionation Subcellular Fractionation harvest->fractionation fractions Isolate Cytoplasmic, Nuclear Soluble, and Chromatin-Bound Fractions fractionation->fractions western_blot SDS-PAGE and Western Blot fractions->western_blot detection Probe with antibodies for PARP1 and Histone H3 (loading control) western_blot->detection quantification Quantify band intensity to determine the amount of chromatin-bound PARP1 detection->quantification end Comparative Analysis of Trapped PARP1 Levels quantification->end

Caption: Workflow for the cellular PARP trapping assay.

Experimental Workflow for Fluorescence Polarization (FP) PARP Trapping Assay

FP_Trapping_Workflow start Prepare Assay Plate (384-well) reagents Add Recombinant PARP1, Fluorescently Labeled DNA Oligo, and PARP Inhibitor start->reagents incubation1 Incubate to allow PARP1-DNA and PARP1-Inhibitor binding reagents->incubation1 initiation Initiate PARylation by adding NAD+ incubation1->initiation incubation2 Incubate to allow for auto-PARylation and PARP1 dissociation initiation->incubation2 fp_read Measure Fluorescence Polarization incubation2->fp_read analysis Analyze Data: Higher FP signal indicates greater PARP trapping fp_read->analysis end Determine IC50 for PARP Trapping analysis->end

Caption: Workflow for the fluorescence polarization PARP trapping assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PARP trapping. The following are generalized protocols for two common assays used to quantify PARP trapping.

Cellular PARP Trapping Assay by Subcellular Fractionation and Western Blot

This assay measures the amount of PARP1 that is "trapped" in the chromatin-bound fraction of the cell after treatment with a PARP inhibitor and a DNA damaging agent.

Materials:

  • Cancer cell line of interest (e.g., DU145, HeLa)

  • Cell culture medium and supplements

  • PARP inhibitor (e.g., this compound, Olaparib)

  • DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

  • Phosphate-buffered saline (PBS)

  • Subcellular Protein Fractionation Kit (e.g., Thermo Scientific #78840)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP1, anti-Histone H3 (chromatin marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 10 cm dish and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of the PARP inhibitor for 1-4 hours.

    • In the last 30 minutes of the inhibitor treatment, add a DNA damaging agent (e.g., 0.01% MMS) to induce DNA single-strand breaks.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes.

    • Proceed with the subcellular fractionation using a commercial kit according to the manufacturer's instructions. This will typically involve sequential lysis steps to isolate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions. Add protease and phosphatase inhibitors to all lysis buffers.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each fraction and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PARP1 and Histone H3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the image using a digital imaging system.

    • Quantify the band intensities for PARP1 and Histone H3 in the chromatin-bound fraction.

    • Normalize the PARP1 signal to the Histone H3 signal to account for any loading differences.

    • Compare the normalized PARP1 levels across different treatment conditions to determine the extent of PARP trapping.

Fluorescence Polarization (FP) PARP Trapping Assay

This is a high-throughput, homogeneous assay that measures the trapping of PARP1 to a fluorescently labeled DNA oligonucleotide in a biochemical setting.[6][7]

Materials:

  • 384-well, low-volume, black, non-binding surface microplate

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex with a single-strand break

  • Nicotinamide adenine dinucleotide (NAD+)

  • PARP inhibitor (e.g., this compound, Talazoparib)

  • Assay buffer (typically contains buffer salts, DTT, and a surfactant)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PARP inhibitor in the assay buffer.

    • Prepare a solution of recombinant PARP1 and the fluorescently labeled DNA oligo in the assay buffer.

  • Assay Setup:

    • Add the PARP1/DNA oligo solution to the wells of the 384-well plate.

    • Add the serially diluted PARP inhibitor to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of PARP1 to the DNA and the inhibitor to PARP1.

  • Initiation of PARylation and Trapping Measurement:

    • Initiate the PARylation reaction by adding a solution of NAD+ to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for auto-PARylation of PARP1 and its subsequent dissociation from the DNA in the absence of a potent trapping inhibitor.

    • Measure the fluorescence polarization (FP) of each well using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used on the DNA oligo.

  • Data Analysis:

    • The FP signal is directly proportional to the amount of PARP1 that remains bound (trapped) to the fluorescent DNA.

    • A higher FP value indicates greater PARP trapping.

    • Plot the FP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for PARP trapping for each inhibitor. This IC50 represents the concentration of the inhibitor that results in 50% of the maximal PARP trapping effect.

Conclusion

The ability of a PARP inhibitor to trap PARP enzymes on DNA is a critical determinant of its cytotoxic potential. While this compound is recognized as a highly potent catalytic inhibitor of PARP1, its PARP trapping efficiency has not been quantitatively characterized in the available scientific literature. The comparative data for other clinical PARP inhibitors, which highlight Talazoparib as a particularly strong trapper, provide a valuable framework for future investigations. The detailed experimental protocols provided in this guide offer a clear path for researchers to perform a direct comparative analysis of this compound's PARP trapping ability against other PARP inhibitors. Such studies will be instrumental in fully elucidating the mechanism of action of this compound and its potential as a therapeutic agent.

References

A Researcher's Guide to the Independent Validation of Parp1-IN-14's Anti-Tumor Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the independent validation of the anti-tumor activity of the novel PARP1 inhibitor, Parp1-IN-14. By comparing its commercially available data with established PARP inhibitors—Olaparib, Talazoparib, and the highly selective Saruparib (AZD5305)—this document outlines the necessary experimental data and protocols to rigorously assess its therapeutic potential.

This compound has emerged as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Initial data suggests significant potential, with a reported half-maximal inhibitory concentration (IC50) of 0.6 ± 0.1 nM[1]. However, a thorough, independent validation of its anti-tumor efficacy is crucial for its consideration in further preclinical and clinical development. This guide details the essential in vitro and in vivo assays required for such validation and provides a comparative landscape of well-established PARP inhibitors.

Comparative Landscape of PARP1 Inhibitors

A critical step in validating a new therapeutic candidate is to benchmark its performance against existing alternatives. The following table summarizes the key characteristics of this compound based on available data, alongside the well-documented properties of Olaparib, Talazoparib, and Saruparib.

FeatureThis compound (Compound 19k)OlaparibTalazoparibSaruparib (AZD5305)
PARP1 IC50 0.6 ± 0.1 nM[1]~1-5 nM~1 nM1.55 nM
PARP Trapping Potency Data not publicly availableModerateHigh (most potent)High (PARP1-selective)
Selectivity Stated as a PARP1 inhibitor; quantitative selectivity profile not publicly available.PARP1/PARP2PARP1/PARP2Highly selective for PARP1 (>500-fold vs. PARP2)
Reported Anti-Proliferative Activity IC50 < 0.3 nM in MDA-MB-436 (BRCA1 mutant) and Capan-1 (BRCA2 mutant) cells[1].Effective in BRCA-mutated and other HRD cancers.Potent cytotoxicity in BRCA-mutated cells.Superior anti-tumor activity in preclinical models compared to olaparib[2].
Clinical Status PreclinicalApproved for various cancers (ovarian, breast, pancreatic, prostate)Approved for BRCA-mutated breast cancerPhase I/II clinical trials

Essential Experimental Protocols for Validation

To independently verify the anti-tumor activity of this compound, a series of well-established in vitro and in vivo experiments should be conducted. The following protocols provide a detailed methodology for these key assays.

In Vitro Assays

1. PARP1 Enzymatic Assay:

  • Objective: To confirm the inhibitory potency of this compound against the PARP1 enzyme.

  • Methodology: A commercially available PARP1 enzymatic assay kit can be used. The assay typically involves the incubation of recombinant human PARP1 with a histone-coated plate, NAD+, and varying concentrations of the inhibitor. The amount of poly(ADP-ribose) (PAR) generated is then quantified using an anti-PAR antibody and a colorimetric or chemiluminescent substrate. The IC50 value is calculated from the dose-response curve.

2. Cell Viability/Cytotoxicity Assay:

  • Objective: To determine the anti-proliferative effect of this compound on cancer cell lines, particularly those with deficiencies in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations).

  • Methodology:

    • Cell Lines: A panel of cell lines should be used, including BRCA-mutant (e.g., MDA-MB-436, Capan-1, SUM149PT) and BRCA-proficient (e.g., MCF-7) cancer cells, as well as non-cancerous control cell lines.

    • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72-120 hours. Cell viability is assessed using assays such as the Sulforhodamine B (SRB) or CellTiter-Glo® luminescent cell viability assay. The IC50 values are then determined.

3. PARP Trapping Assay:

  • Objective: To quantify the ability of this compound to "trap" PARP1 on DNA, a key mechanism for the cytotoxicity of PARP inhibitors.

  • Methodology: This can be assessed using a variety of methods, including immunofluorescence to visualize PARP1 foci in the nucleus or by fractionating cell lysates to separate chromatin-bound proteins. For a quantitative measure, a proximity ligation assay (PLA) can be employed to detect the close association of PARP1 with chromatin.

4. Apoptosis Assay:

  • Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of programmed cell death.

  • Methodology: Cells are treated with this compound for 24-48 hours. Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide (PI) staining or by Western blot analysis for the cleavage of caspase-3 and PARP1.

In Vivo Assays

1. Xenograft Tumor Model:

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with a human cancer cell line known to be sensitive to PARP inhibitors (e.g., Capan-1).

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at various doses and schedules. Tumor volume and body weight are measured regularly.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to assess efficacy.

Visualizing Key Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.

PARP1_Signaling_Pathway PARP1 Signaling in DNA Repair cluster_inhibition Mechanism of Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Parp1_IN_14 This compound (PARP Inhibitor) Parp1_IN_14->PARP1 inhibits catalytic activity & traps on DNA

Caption: The role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.

Experimental_Workflow In Vitro Validation Workflow for this compound Start Start: this compound Enzymatic_Assay PARP1 Enzymatic Assay (Confirm IC50) Start->Enzymatic_Assay Cell_Viability Cell Viability Assay (BRCA-mutant vs. WT cells) Enzymatic_Assay->Cell_Viability PARP_Trapping PARP Trapping Assay (Quantify trapping potency) Cell_Viability->PARP_Trapping Apoptosis_Assay Apoptosis Assay (Mechanism of cell death) PARP_Trapping->Apoptosis_Assay Decision Promising In Vitro Activity? Apoptosis_Assay->Decision In_Vivo Proceed to In Vivo Studies Decision->In_Vivo Yes Stop Stop/Re-evaluate Decision->Stop No

Caption: A logical workflow for the in vitro validation of a novel PARP1 inhibitor.

By following this guide, researchers can systematically and independently evaluate the anti-tumor properties of this compound, providing the robust data necessary to determine its potential as a novel cancer therapeutic.

References

Safety Operating Guide

Proper Disposal Procedures for Parp1-IN-14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of the research chemical Parp1-IN-14 in the absence of a specific Safety Data Sheet (SDS) from the manufacturer. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific hazardous waste management policies and all applicable local, state, and federal regulations.

This compound is a potent small molecule inhibitor of PARP1.[1] As with many research compounds, its full toxicological and environmental impact has not been extensively documented. Therefore, it is imperative to handle and dispose of this compound with the assumption that it is hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Safety goggles with side-shields
Hand Protection Chemically resistant gloves (e.g., nitrile)
Body Protection Impervious lab coat
Respiratory Protection Use in a well-ventilated area or fume hood. A respirator may be necessary for handling bulk powder or creating aerosols.

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to manage it as regulated hazardous chemical waste.[1][4][5] Never dispose of this compound down the sink, in regular trash, or by evaporation.[1][5][6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.[4][7]

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or other solvents) must be collected in a separate, leak-proof, and compatible liquid waste container.[6][8]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. A general safety data sheet from the supplier, MedChemExpress, suggests avoiding strong acids/alkalis and strong oxidizing/reducing agents.[2]

2. Container Management:

  • Compatibility: Use containers made of materials compatible with the chemical and any solvents used. Plastic is often preferred.[4] The original product vial, if in good condition, can be used for waste accumulation.[8]

  • Labeling: The waste container must be affixed with a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All components and their approximate percentages (e.g., this compound, DMSO)

    • The date waste was first added to the container.[6]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][8]

3. Storage:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][8]

  • Ensure the SAA is away from sinks and drains and has secondary containment to capture any potential leaks.[6]

4. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been properly decontaminated.

  • For highly toxic compounds, it is recommended that the container be triple-rinsed with a suitable solvent.[6][9]

  • The first rinse (and subsequent rinses if required by your institution) must be collected and disposed of as hazardous liquid waste.[6]

  • After rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste.[1]

5. Scheduling Waste Pickup:

  • Once the waste container is full or has been in storage for a designated period (often 6-12 months, check with your EHS office), arrange for a pickup by your institution's EHS personnel or a licensed hazardous waste contractor.[1][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 This compound Disposal Workflow start Generated this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) waste_type->liquid_waste Liquid empty_container Empty Product Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate store_saa Store in Secondary Containment in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect First Rinse as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_trash Dispose of Defaced Container in Regular Trash decontaminate->dispose_trash After Rinsing & Label Removal collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound waste.

Waste Minimization Plan

To reduce environmental impact and disposal costs, laboratories should adopt a waste minimization strategy.[4][9]

StrategyAction
Source Reduction Order only the quantity of this compound required for your experiments.[4]
Scale Reduction Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[4]
Inventory Management Maintain a chemical inventory to avoid ordering duplicate materials and to track expiration dates.
Surplus Sharing If you have excess, unexpired this compound, consider sharing it with other authorized labs within your institution.[4]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Logistical Information for Handling Parp1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Parp1-IN-14, a potent PARP1 inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of experimental outcomes.

I. Safety and Handling

This compound is a potent bioactive small molecule. While a specific Safety Data Sheet (SDS) is not publicly available, based on its mechanism of action and the general handling procedures for similar chemical compounds, the following precautions are mandatory.

1. Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize exposure risk.

  • Gloves: Always wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.

  • Lab Coat: A dedicated, buttoned lab coat must be worn at all times in the designated handling area.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Respiratory Protection: When handling the solid compound or preparing stock solutions where aerosolization is possible, a fit-tested N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood.

2. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid this compound compound and preparation of concentrated stock solutions must be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

3. Operational Procedures:

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Weighing: To avoid aerosolization, handle the solid compound with care. Use a microbalance within the fume hood and clean all surfaces thoroughly after use.

  • Solution Preparation: Prepare stock solutions in a chemical fume hood. Use appropriate solvents as recommended by the supplier.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous chemical waste. For larger spills or spills of the solid compound, evacuate the area and follow your institution's emergency procedures.

II. Storage and Disposal

Proper storage and disposal are critical for maintaining the compound's stability and ensuring environmental safety.

1. Storage:

  • Short-term: For solutions, store at -20°C.

  • Long-term: For both solid and dissolved forms, store at -80°C.

  • Protection: Protect from light and moisture.

2. Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution.

  • Institutional Guidelines: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

III. Quantitative Data Summary

ParameterValueReference
IC₅₀ (PARP1) 0.6 ± 0.1 nM[1]
Antiproliferative IC₅₀ (MDA-MB-436, BRCA1-/-) < 0.3 nM[1]
Antiproliferative IC₅₀ (Capan-1, BRCA2-/-) < 0.3 nM[1]
Molecular Weight 525.53 g/mol [1]
Formula C₂₈H₂₄FN₇O₃[1]

IV. Detailed Experimental Protocol: Cell Viability Assay

This protocol outlines a common cell-based assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., MDA-MB-436).

Materials:

  • This compound

  • MDA-MB-436 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • CellTiter-Blue® Cell Viability Assay kit (or equivalent MTT/XTT assay)

  • Multichannel pipette

  • Plate reader capable of fluorescence or absorbance measurements

Procedure:

  • Cell Seeding:

    • Trypsinize and count the MDA-MB-436 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement (using CellTiter-Blue®):

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and perform a non-linear regression to determine the IC₅₀ value.

V. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its effects.

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Apoptosis Apoptosis (Cell Death) PARylation Poly(ADP-ribosyl)ation of PARP1 & Histones PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair Base Excision Repair (BER) Recruitment->Repair Recruitment->Apoptosis Inhibition of repair leads to accumulation of DNA damage and cell death Cell_Survival Cell Survival & Proliferation Repair->Cell_Survival Parp1_IN_14 This compound Parp1_IN_14->PARP1 Inhibition

Caption: Mechanism of PARP1 inhibition by this compound leading to apoptosis.

Cell_Viability_Workflow cluster_workflow Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with This compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add Viability Reagent (e.g., CellTiter-Blue) Incubate_48_72h->Add_Reagent Incubate_1_4h Incubate 1-4h Add_Reagent->Incubate_1_4h Measure_Signal Measure Fluorescence/ Absorbance Incubate_1_4h->Measure_Signal Analyze_Data Analyze Data & Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the cell viability assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.